NZ-804
Description
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Properties
Molecular Formula |
C27H23N3O3S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[4-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)piperidin-1-yl]-(1H-pyrrolo[3,2-c]pyridin-7-yl)methanone |
InChI |
InChI=1S/C27H23N3O3S/c31-27(23-16-28-15-19-9-12-29-26(19)23)30-13-10-18(11-14-30)25-21-6-2-1-5-20(21)17-34(32,33)24-8-4-3-7-22(24)25/h1-9,12,15-16,29H,10-11,13-14,17H2 |
InChI Key |
SQWIJPFDIKPQCT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of NZ-804 against SARS-CoV-2 Mpro
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global imperative for effective and accessible oral antiviral therapies for COVID-19 has driven extensive research into inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This document provides a detailed technical overview of NZ-804, a potent, orally active, non-covalent, and non-peptidic inhibitor of SARS-CoV-2 Mpro. Developed through a high-throughput screening campaign followed by meticulous structure-guided medicinal chemistry, this compound demonstrates significant promise with potent in vitro enzymatic inhibition and robust antiviral activity in cellular and in vivo models. Its non-covalent mechanism of action and non-peptidic nature offer potential advantages in terms of safety and pharmacokinetic profiles. This guide will delve into its mechanism of action, binding interactions, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The inhibitory potency of this compound against SARS-CoV-2 Mpro and its antiviral efficacy in a cell-based assay are summarized below.
| Parameter | Value | Description | Reference |
| IC50 | 8.9 nM (0.009 µM) | Half-maximal inhibitory concentration against SARS-CoV-2 Mpro in an enzymatic assay. | [1][2] |
| EC50 | 14 nM (0.008 µM) | Half-maximal effective concentration for inhibition of SARS-CoV-2 replication in HeLa-hACE2 cells. | [1][2] |
Mechanism of Action and Structural Basis of Inhibition
This compound functions as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription.[3] The catalytic activity of Mpro relies on a Cys145-His41 catalytic dyad within the enzyme's active site.
The inhibitory action of this compound is achieved through its direct, non-covalent binding to the active site of Mpro, thereby preventing the access of the natural substrate to the catalytic dyad and halting the proteolytic cleavage process.
The precise binding mode of this compound within the Mpro active site has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank (PDB) under the accession code 8W1U . Analysis of this structure reveals that this compound occupies the substrate-binding pocket of Mpro and engages in a network of non-covalent interactions with key amino acid residues. These interactions anchor the inhibitor firmly in the active site, leading to potent inhibition.
The key interactions between this compound and SARS-CoV-2 Mpro include:
-
Hydrogen Bonds: this compound forms critical hydrogen bonds with the backbone and side chains of residues within the S1 and S2 pockets of the active site, including interactions with key residues such as His163 and Glu166.
-
Hydrophobic Interactions: The non-peptidic scaffold of this compound makes extensive hydrophobic contacts with residues lining the active site pocket, including Met49, Met165, and the catalytic Cys145.
-
π-π Stacking: Aromatic moieties of this compound can engage in π-π stacking interactions with the imidazole (B134444) ring of His41, a key component of the catalytic dyad.
These multiple, specific, non-covalent interactions collectively contribute to the high-affinity binding and potent inhibitory activity of this compound against SARS-CoV-2 Mpro.
Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize this compound, based on established methodologies in the field. Disclaimer: The exact, detailed protocols from the primary reference (Zhou et al., Cell Rep. 2024) were not fully accessible. The methodologies described below are based on highly similar and widely used protocols for the characterization of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of Mpro using a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Compound of interest (this compound) dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 5 µL of the diluted this compound solution or DMSO (as a control) to the wells of the 384-well plate.
-
Add 10 µL of a 150 nM solution of recombinant SARS-CoV-2 Mpro in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a 40 µM FRET substrate solution in Assay Buffer to each well. The final concentrations in a 20 µL reaction volume are: 50 nM Mpro and 10 µM FRET substrate.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor by linear regression of the initial linear phase of the fluorescence signal over time.
-
Determine the percent inhibition at each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Antiviral Activity Assay (HeLa-hACE2 Cell-based)
This assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication in a human cell line engineered to express the viral entry receptor, ACE2.
Materials:
-
HeLa cells stably expressing human ACE2 (HeLa-hACE2)
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Infection Medium: DMEM supplemented with 2% FBS, 1% Penicillin-Streptomycin
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Reagents for viral RNA quantification (qRT-PCR) or immunofluorescence staining.
Procedure:
-
Seed HeLa-hACE2 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in Infection Medium.
-
Remove the Growth Medium from the cells and add 100 µL of the diluted this compound solution or medium with DMSO (as a control) to the wells.
-
Incubate the plates for 1 hour at 37°C.
-
Infect the cells by adding SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the infected plates for 48 hours at 37°C with 5% CO2.
-
After incubation, quantify the extent of viral replication. This can be done by:
-
qRT-PCR: Harvest the cell culture supernatant, extract viral RNA, and perform qRT-PCR to quantify the amount of viral RNA.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for a viral antigen (e.g., Nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image the plates using a high-content imager and quantify the percentage of infected cells.
-
-
In parallel, assess cell viability in a separate plate with the same compound concentrations using an appropriate method (e.g., CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).
-
Calculate the percent inhibition of viral replication for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental and Drug Development Workflow
The development of this compound followed a structured workflow from initial discovery to preclinical evaluation.
Conclusion
This compound is a highly potent, non-covalent, non-peptidic inhibitor of SARS-CoV-2 Mpro with strong antiviral activity in preclinical models. Its mechanism of action, characterized by high-affinity binding to the Mpro active site through a network of specific non-covalent interactions, has been elucidated by X-ray crystallography. The data presented in this guide underscore the potential of this compound as a promising oral therapeutic candidate for the treatment of COVID-19. Further clinical development is warranted to evaluate its safety and efficacy in humans. The low-cost and uncomplicated synthesis of this compound also positions it as a candidate for accessible global production.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reframeDB [reframedb.org]
- 3. Exploration of SARS-CoV-2 Mpro Noncovalent Natural Inhibitors Using Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of NZ-804, a novel non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the antiviral profile of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy.
Quantitative In-Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity against SARS-CoV-2 Mpro and viral replication in various in-vitro models. The key quantitative metrics for its efficacy are summarized in the table below.
| Parameter | Value (µM) | Description |
| IC50 | 0.009 | The half-maximal inhibitory concentration of this compound against the SARS-CoV-2 main protease (Mpro) enzyme. |
| EC50 | 0.008 | The half-maximal effective concentration of this compound in inhibiting SARS-CoV-2 replication in human lung cell lines. |
Data sourced from a 2024 study on the characterization of this compound.[1]
Spectrum of Antiviral Activity
The antiviral activity of this compound is not limited to SARS-CoV-2. In-vitro studies have shown that it maintains its potency against a range of coronaviruses, highlighting its potential as a broad-spectrum antiviral agent.
| Virus | Family | Activity |
| SARS-CoV-2 | Coronaviridae (Sarbecovirus) | Potent inhibition[1] |
| Distantly related sarbecoviruses | Coronaviridae (Sarbecovirus) | Activity maintained[1] |
| Human CoV OC43 | Coronaviridae (Betacoronavirus) | Activity maintained[1] |
Mechanism of Action: Inhibition of the Main Protease (Mpro)
This compound functions by targeting the main protease (Mpro), also known as the 3C-like protease (3CLpro), an essential enzyme for the replication of coronaviruses. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins that are necessary for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting the formation of the viral replication-transcription complex and halting viral propagation.
References
NZ-804: A Broad-Spectrum Antiviral Agent Targeting the SARS-CoV-2 Main Protease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NZ-804 is an orally active, non-covalent, and non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral replication cycle. Preclinical studies have demonstrated its potent antiviral activity against a broad range of coronaviruses, including SARS-CoV-2 and its variants, as well as other related human coronaviruses. This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information presented is intended to guide further research and development of this compound as a potential therapeutic agent for current and future coronavirus-related diseases.
Introduction
The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral agents to combat global health threats. The viral main protease (Mpro), also known as 3C-like protease (3CLpro), is an attractive target for antiviral drug development due to its essential role in processing viral polyproteins, a crucial step for viral replication and assembly. This compound was identified through high-throughput screening and subsequent structure-guided medicinal chemistry as a potent inhibitor of SARS-CoV-2 Mpro.[1] Its non-peptidic and non-covalent nature offers potential advantages in terms of oral bioavailability and reduced risk of off-target effects.
Mechanism of Action
This compound functions as a competitive inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins (nsps) that are essential for the formation of the viral replication-transcription complex. By binding to the active site of Mpro, this compound blocks the access of the natural substrate, thereby preventing polyprotein processing and ultimately inhibiting viral replication.
Figure 1: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Quantitative Data
The antiviral activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy data.
| Table 1: In Vitro Enzymatic Inhibition | |
| Target | IC50 (nM) |
| SARS-CoV-2 Mpro | 8.9[2] |
| SARS-CoV-2 Mpro | 9[1] |
| Table 2: Cell-Based Antiviral Activity | ||
| Cell Line | Virus | EC50 (nM) |
| HeLa-hACE2 | SARS-CoV-2 | 14[2] |
| Human lung cell lines | SARS-CoV-2 | 8[1] |
Broad-Spectrum Activity
This compound has demonstrated a broad spectrum of activity against various coronaviruses, suggesting its potential as a pan-coronavirus inhibitor.[2] This is attributed to the high degree of conservation in the Mpro active site across different coronavirus species.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Mpro Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SARS-CoV-2 Mpro.
Protocol:
-
Recombinant Mpro Expression and Purification: The gene encoding SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli). The protein is expressed and purified using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Fluorescence Resonance Energy Transfer (FRET) Assay:
-
A fluorogenic peptide substrate containing a cleavage site for Mpro is used. The peptide is flanked by a fluorophore and a quencher.
-
The assay is performed in a 384-well plate format.
-
Purified Mpro is pre-incubated with varying concentrations of this compound for a specified period at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Workflow for the Mpro enzymatic inhibition assay.
Cell-Based Antiviral Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
Protocol:
-
Cell Culture: A susceptible cell line, such as HeLa cells engineered to express human angiotensin-converting enzyme 2 (HeLa-hACE2) or human lung cell lines, is cultured in appropriate media.
-
Infection: Cells are seeded in 96-well plates and infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication is assessed using one of the following methods:
-
Plaque Assay: This involves overlaying the infected cells with a semi-solid medium and staining for viral plaques after a few days. The reduction in plaque number is quantified.
-
Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the copy number of a specific viral gene is quantified.
-
Immunofluorescence Assay: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The percentage of infected cells is determined by microscopy or high-content imaging.
-
-
EC50 Determination: The percentage of inhibition of viral replication is plotted against the logarithm of the drug concentration, and the EC50 value is calculated using a dose-response curve fit.
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the cytotoxicity of this compound on the host cells to determine the selectivity index (CC50/EC50).
In Vivo Efficacy
This compound has been shown to diminish virus replication in mouse and hamster models of SARS-CoV-2 infection, demonstrating its potential for in vivo efficacy.[2]
Conclusion
This compound is a promising broad-spectrum antiviral agent that potently inhibits the main protease of SARS-CoV-2 and other coronaviruses. Its oral activity and efficacy in preclinical animal models make it a strong candidate for further development as a therapeutic for COVID-19 and future coronavirus outbreaks. The detailed experimental protocols provided herein should facilitate further research into its mechanism of action and in vivo pharmacology.
References
Target Identification and Validation for NZ-804: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NZ-804 is a potent, orally bioavailable, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. The identification and validation of Mpro as the target of this compound followed a rigorous drug discovery process, beginning with a high-throughput screen and progressing through medicinal chemistry optimization guided by structural biology, and finally, validation in preclinical models. This technical guide provides an in-depth overview of the target identification and validation process for this compound, including detailed experimental protocols and data.
Target Identification
The primary target of this compound has been identified as the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This proteolytic processing is essential for the assembly of the viral replication and transcription complex. Inhibition of Mpro activity blocks the viral life cycle, thus preventing viral replication.
The discovery of this compound began with a high-throughput screening (HTS) campaign aimed at identifying non-peptidic, non-covalent inhibitors of Mpro.[1] This was followed by iterative rounds of structure-guided medicinal chemistry to optimize the initial screening hit, leading to the development of this compound.[1]
Signaling Pathway of SARS-CoV-2 Mpro and Inhibition by this compound
The SARS-CoV-2 replication cycle begins with the entry of the virus into the host cell and the release of its RNA genome. The host cell machinery translates the viral RNA into two large polyproteins, pp1a and pp1ab. The main protease, Mpro, then cleaves these polyproteins at multiple specific sites to release functional non-structural proteins. These nsps assemble to form the replication and transcription complex (RTC), which is responsible for replicating the viral genome and transcribing subgenomic RNAs that encode for structural and accessory proteins. This compound, by inhibiting Mpro, prevents the processing of the polyproteins, thereby halting the formation of the RTC and blocking viral replication.
Target Validation
The validation of Mpro as the target of this compound was accomplished through a combination of biochemical assays, cell-based antiviral activity assays, and in vivo efficacy studies.
Quantitative Data Summary
The inhibitory potency of this compound against SARS-CoV-2 Mpro and its antiviral efficacy in cell culture are summarized in the table below.
| Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |
| Biochemical Assay | IC50 | 0.009 | SARS-CoV-2 Mpro | [1] |
| Cell-Based Antiviral Assay | EC50 | 0.008 | Human Lung Cell Lines | [1] |
| Cell-Based Antiviral Assay | EC50 | 0.015 | HeLa-ACE2 cells | [2] |
Experimental Workflow for Target Identification and Validation
The overall workflow for the identification and validation of this compound as a SARS-CoV-2 Mpro inhibitor is depicted in the following diagram.
Experimental Protocols
High-Throughput Screening (HTS)
A high-throughput screen of an in-house diverse small molecule library (approximately 120,000 compounds) was performed to identify inhibitors of SARS-CoV-2 Mpro.
Protocol: A fluorescence resonance energy transfer (FRET)-based assay is a common method for HTS of protease inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site.
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP).
-
Compound library plates.
-
384-well assay plates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Dispense a small volume of each library compound into individual wells of the 384-well assay plates.
-
Add a solution of recombinant Mpro to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Compounds that inhibit Mpro activity will show a reduced rate of fluorescence increase compared to control wells.
-
Mpro Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro was determined using a biochemical assay.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate for Mpro.
-
This compound serially diluted in DMSO.
-
Assay buffer.
-
96-well or 384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In the wells of the assay plate, add the assay buffer, the Mpro enzyme, and the different concentrations of this compound. Include control wells with DMSO only (no inhibitor).
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Measure the fluorescence intensity at regular intervals to determine the reaction rate.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) of this compound was determined in various cell lines infected with SARS-CoV-2.
Protocol:
-
Reagents and Materials:
-
Host cell line permissive to SARS-CoV-2 infection (e.g., HeLa-ACE2, human lung cell lines).
-
SARS-CoV-2 virus stock.
-
This compound serially diluted.
-
Cell culture medium.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., cytopathic effect (CPE) reduction assay, qPCR for viral RNA, or luciferase reporter assay).
-
-
Procedure:
-
Seed the host cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubate the plates for a period sufficient for the virus to replicate (e.g., 24-48 hours).
-
After incubation, quantify the extent of viral replication in each well using the chosen method.
-
Plot the percentage of viral inhibition against the logarithm of the drug concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Conclusion
The comprehensive target identification and validation process for this compound has robustly established the SARS-CoV-2 main protease as its primary molecular target. The potent enzymatic inhibition and cellular antiviral activity, coupled with preclinical in vivo efficacy, underscore the therapeutic potential of this compound as a treatment for COVID-19. The detailed experimental protocols provided in this guide offer a framework for the evaluation of future Mpro inhibitors and other antiviral agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of NZ-804, a Non-covalent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NZ-804 is a potent, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an essential enzyme for viral replication.[1] Developed through iterative rounds of structure-guided medicinal chemistry, this compound demonstrates significant antiviral activity in both human lung cell lines and primary human airway epithelial cell cultures.[1] Its low-cost and uncomplicated synthesis positions it as a promising candidate for the development of oral antiviral therapies against COVID-19 and future coronavirus infections.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, biophysical properties, and detailed protocols for its synthesis and evaluation in a laboratory setting.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins (nsps). This process is indispensable for the assembly of the viral replication and transcription complex. The inhibition of Mpro activity effectively halts viral replication, making it a prime target for antiviral drug development. This compound is a small molecule inhibitor that binds to the active site of Mpro in a non-covalent manner, disrupting its proteolytic activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value (μM) | Description |
| IC50 | 0.009 | The half maximal inhibitory concentration against SARS-CoV-2 Mpro.[1] |
| EC50 | 0.008 | The half maximal effective concentration in inhibiting SARS-CoV-2 replication in human lung cell lines.[1] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Non-covalent, Non-peptidic Mpro Inhibitor
While the specific synthesis protocol for this compound is not publicly detailed, a representative synthesis for a similar class of non-covalent, non-peptidic SARS-CoV-2 Mpro inhibitors is presented below. This multi-step synthesis is illustrative of the general approach that could be employed for the laboratory-scale production of such compounds.
Materials:
-
Starting materials (e.g., substituted anilines, aldehydes, isocyanides)
-
Solvents (e.g., Methanol, Dichloromethane)
-
Reagents for purification (e.g., Silica (B1680970) gel for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)
-
Analytical instruments for characterization (NMR, LC-MS)
Procedure:
A multi-component reaction, such as the Ugi reaction, is a common and efficient method for generating libraries of compounds for screening.
-
Step 1: Ugi Four-Component Reaction.
-
To a solution of a suitable aldehyde (1 equivalent) in methanol, add an amine (1 equivalent) and allow to stir for 30 minutes at room temperature to form the imine.
-
To this mixture, add an isocyanide (1 equivalent) and a carboxylic acid (1 equivalent).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Step 2: Purification.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired non-covalent inhibitor.
-
-
Step 3: Characterization.
-
The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a high-throughput screening assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro using a FRET-based substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., a peptide with a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Dilute the recombinant Mpro and the FRET substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the test compound dilutions to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 10 µL of the diluted Mpro solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 8 µL of the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 15-30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol is used to assess the ability of a compound to inhibit the cytopathic effect induced by SARS-CoV-2 in a cell culture model.[2][3]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
SARS-CoV-2 virus stock
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed Vero E6 cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.[4]
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[3] Include uninfected and virus-only controls.
-
-
Incubation:
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the cell-only control (100% viability) and the virus-only control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound.
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NZ-804 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NZ-804 is a potent, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication. By targeting Mpro, this compound effectively blocks the proteolytic processing of viral polyproteins, thereby halting the viral life cycle. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its antiviral efficacy and cytotoxic profile.
Mechanism of Action
SARS-CoV-2, the causative agent of COVID-19, relies on the Mpro to cleave the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This process is critical for the assembly of the viral replication and transcription complex. This compound inhibits this crucial step, thus preventing the virus from multiplying within host cells.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and potency of this compound and other representative SARS-CoV-2 Mpro inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| This compound | SARS-CoV-2 Mpro | Enzymatic | 0.009 | - | - | - | [1] |
| This compound | SARS-CoV-2 Replication | Cell-based | - | 0.008 | >100 | Human lung cell lines | [1] |
| Boceprevir | SARS-CoV-2 Mpro | Enzymatic | 4.13 | 1.95 | >100 | Caco-2 | [1] |
| Telaprevir | SARS-CoV-2 Mpro | Enzymatic | 18 | >60 (cytotoxic) | - | - | [1] |
| GC376 | SARS-CoV-2 Mpro | Enzymatic | - | 0.035 | - | VeroE6 | [1] |
| N3 | SARS-CoV-2 Mpro | Enzymatic | 0.15 | 2.88 | >130 | VeroE6 | |
| Cinanserin | SARS-CoV-2 Mpro | Enzymatic | - | - | >200 | - |
Signaling Pathway
The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Caption: SARS-CoV-2 Mpro's role in viral replication and its inhibition by this compound.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for screening and evaluating antiviral compounds like this compound.
References
Application Notes and Protocols for NZ-804 In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NZ-804 is an orally active, non-covalent, non-peptidic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), an essential enzyme for viral replication.[1][2] Preclinical in-vivo studies in mouse and hamster models of SARS-CoV-2 infection have demonstrated that once or twice daily oral administration of this compound can significantly diminish viral replication and pathogenesis.[1] These findings support the exploration of this compound as a potential therapeutic agent for COVID-19.[1] This document provides detailed application notes and protocols for the use of this compound in in-vivo animal studies, based on available preclinical data.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of the SARS-CoV-2 Mpro (also known as 3CLpro). Mpro plays a critical role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral replication process.
Signaling Pathway of SARS-CoV-2 Mpro Inhibition by this compound
Caption: SARS-CoV-2 Mpro Inhibition by this compound.
Quantitative Data Summary
While specific dosage amounts and detailed pharmacokinetic and toxicology data for this compound are not yet publicly available in full, the following tables summarize the key characteristics based on published information.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Value | Cell Line |
| Mpro IC50 | 8.9 nM | - |
| SARS-CoV-2 Replication EC50 | 14 nM | HeLa-hACE2 |
Table 2: In-Vivo Study Overview for this compound
| Animal Model | Administration Route | Dosing Frequency | Observed Effects |
| Mouse | Oral | Once or Twice Daily | Diminished viral replication and pathogenesis.[1] |
| Hamster | Oral | Once or Twice Daily | Diminished viral replication and pathogenesis. |
Experimental Protocols
The following are generalized protocols for in-vivo studies with SARS-CoV-2 Mpro inhibitors, which can be adapted for this compound.
Animal Model
-
Model: K18-hACE2 transgenic mice are a commonly used and relevant model as they express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and development of COVID-19-like symptoms.
-
Husbandry: Animals should be housed in a BSL-3 facility with strict adherence to institutional and national guidelines for animal welfare.
In-Vivo Efficacy Study Protocol
This protocol outlines a typical workflow for assessing the efficacy of an antiviral agent against SARS-CoV-2 in K18-hACE2 mice.
Experimental Workflow for In-Vivo Efficacy Study
Caption: Workflow for In-Vivo Efficacy Evaluation.
Methodology:
-
Acclimatization: K18-hACE2 mice (typically 8-12 weeks old) are acclimatized to the BSL-3 environment for a minimum of 72 hours.
-
Baseline Measurements: Record the initial body weight and assess the general health of each animal.
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Infection: Anesthetize mice (e.g., with isoflurane) and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU in 50 µL of sterile PBS).
-
Treatment Administration:
-
Prophylactic Regimen: Administer the first dose of this compound or vehicle orally (via gavage) at a specified time before viral challenge (e.g., 4 hours prior).
-
Therapeutic Regimen: Administer the first dose at a specified time post-infection (e.g., 4, 12, or 24 hours post-infection).
-
Continue administration at the determined frequency (once or twice daily) for the duration of the study (typically 5-7 days). The vehicle for oral administration should be optimized for this compound's solubility and stability (e.g., a solution of polyethylene (B3416737) glycol, ethanol, and water).
-
-
Monitoring:
-
Monitor body weight and clinical signs of disease daily (e.g., ruffled fur, hunched posture, reduced activity).
-
A clinical scoring system can be implemented to quantify disease severity.
-
-
Endpoint and Sample Collection:
-
At the study endpoint (e.g., day 5 post-infection), euthanize the animals.
-
Collect lungs for viral load determination (qRT-PCR and/or plaque assay) and histopathological analysis.
-
Collect blood for pharmacokinetic and cytokine analysis.
-
Pharmacokinetic Study Protocol
Methodology:
-
Administer a single oral dose of this compound to non-infected mice.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Toxicology Study Protocol
Methodology:
-
Administer this compound orally to non-infected animals at multiple dose levels (including a high dose) for a specified duration (e.g., 7 or 14 days).
-
Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
Conclusion
This compound presents a promising avenue for the development of an oral antiviral therapeutic for COVID-19. The protocols outlined in this document provide a framework for conducting in-vivo studies to further characterize its efficacy, pharmacokinetics, and safety profile. Adherence to rigorous experimental design and animal welfare guidelines is paramount for obtaining reliable and translatable data. Further research to determine the optimal dosing regimen and to fully elucidate the safety profile of this compound is warranted.
References
Application of NZ-804 in High-Throughput Screening for SARS-CoV-2 Main Protease Inhibitors
Introduction
NZ-804 is an orally active, non-peptidic, and non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication.[1][2] Developed through a combination of high-throughput screening (HTS) and subsequent structure-guided medicinal chemistry, this compound demonstrates potent inhibition of Mpro and robust antiviral activity against SARS-CoV-2 in cellular models.[1][3] Its favorable characteristics, including oral bioavailability and a non-covalent binding mechanism, position this compound as a promising candidate for further preclinical and clinical investigation as a potential therapeutic for COVID-19. This application note provides detailed protocols for utilizing this compound as a reference compound in HTS campaigns and for its characterization in enzymatic and cell-based antiviral assays.
Mechanism of Action
The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which require proteolytic processing by viral proteases to release functional non-structural proteins (NSPs) essential for viral replication and transcription. The main protease, Mpro (also known as 3CLpro), is responsible for the majority of these cleavage events. This compound acts by binding to the active site of Mpro, thereby inhibiting its enzymatic activity and disrupting the viral life cycle.
Caption: Signaling pathway of SARS-CoV-2 replication and the inhibitory action of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency as a SARS-CoV-2 Mpro inhibitor.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Mpro) | 8.9 nM | Enzymatic Assay | [2] |
| EC50 | 14 nM | HeLa-hACE2 cells | [2] |
| EC50 | 8 nM | Human lung cell lines | [1] |
Experimental Protocols
The discovery and characterization of Mpro inhibitors like this compound typically involve a multi-step process, beginning with a high-throughput screen to identify initial hits, followed by enzymatic and cell-based assays to confirm and quantify their activity.
Caption: Experimental workflow for the discovery and characterization of Mpro inhibitors.
High-Throughput Screening (HTS) for Mpro Inhibitors (Fluorescence Polarization Assay)
This protocol describes a representative HTS assay using fluorescence polarization (FP) to identify inhibitors of SARS-CoV-2 Mpro. This method is based on the change in polarization of a fluorescently labeled peptide substrate upon cleavage by Mpro.
Materials:
-
SARS-CoV-2 Mpro (recombinant)
-
FP probe (fluorescently labeled Mpro substrate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT)
-
Compound library (including this compound as a positive control)
-
384-well, black, low-volume microplates
-
Plate reader with FP capabilities
Protocol:
-
Prepare a stock solution of SARS-CoV-2 Mpro in assay buffer.
-
Prepare a stock solution of the FP probe in assay buffer.
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. For the positive control, use a known Mpro inhibitor like this compound. For the negative control, use DMSO.
-
Add Mpro solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FP probe solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Mpro Enzymatic Inhibition Assay (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro, providing a quantitative measure of its potency.
Materials:
-
SARS-CoV-2 Mpro (recombinant)
-
Fluorogenic Mpro substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)
-
Test compound (e.g., this compound) at various concentrations
-
96-well, black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the Mpro enzyme to each well.
-
Add the serially diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 30 minutes) using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (EC50 Determination)
This protocol determines the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication in a cellular context.
Materials:
-
Host cells susceptible to SARS-CoV-2 infection (e.g., HeLa-hACE2, Vero E6)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compound (e.g., this compound) at various concentrations
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., CellTiter-Glo for cytopathic effect assay, or reagents for RT-qPCR to measure viral RNA)
Protocol:
-
Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compound.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Assess cell viability (for cytopathic effect assays) or quantify viral RNA levels (for RT-qPCR assays).
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
This compound is a potent and specific inhibitor of the SARS-CoV-2 main protease, identified through high-throughput screening and subsequent optimization. The protocols outlined in this application note provide a framework for the use of this compound as a reference compound and for the characterization of novel Mpro inhibitors. These assays are crucial for the discovery and development of new antiviral therapies to combat COVID-19 and future coronavirus outbreaks.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholarly Article or Book Chapter | An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo | ID: v118rt899 | Carolina Digital Repository [cdr.lib.unc.edu]
Application Notes and Protocols for Measuring NZ-804 Efficacy Against Viral Variants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro methodologies to determine the efficacy of the investigational antiviral compound NZ-804 against a spectrum of viral variants. The protocols detailed below are designed to deliver robust and reproducible data, crucial for the preclinical assessment of antiviral candidates.
Introduction
The continuous emergence of viral variants with altered genetic characteristics necessitates the rigorous evaluation of antiviral candidates to ensure their sustained efficacy. This compound is a novel investigational agent with a proposed mechanism of action targeting a conserved viral replication process. These protocols outline key assays to quantify the inhibitory activity of this compound against wild-type and variant strains of relevant viruses.
Key In Vitro Efficacy Assays
A variety of cell-based and biochemical assays can be employed to measure the efficacy of this compound. The choice of assay depends on the specific virus, the availability of reagents, and the desired throughput.[1]
Phenotypic Assays
Phenotypic assays directly measure the ability of a drug to inhibit viral replication in cell culture.[2] These methods are considered the gold standard for determining antiviral susceptibility.
-
Plaque Reduction Neutralization Test (PRNT): This assay measures the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[3][4][5] It is a highly sensitive and specific method for quantifying neutralizing activity.
-
Microneutralization Assay (MNA): A higher-throughput alternative to the PRNT, the MNA is performed in a 96-well plate format. It assesses the inhibition of viral cytopathic effect (CPE) or viral antigen expression.
-
Focus Reduction Neutralization Assay (FRNA): Similar to the PRNT, the FRNA quantifies infectious virus by detecting foci of infected cells, typically through immunostaining of a viral antigen. This method is often faster than the traditional PRNT.
-
Virus Yield Reduction Assay: This method quantifies the amount of infectious virus produced in the presence of an antiviral compound. Viral titers in the supernatant of infected cell cultures are determined by methods such as TCID50 (50% tissue culture infectious dose) or plaque assay.
Pseudovirus Neutralization Assay (PVNA)
For highly pathogenic viruses that require high-containment laboratories (BSL-3 or BSL-4), pseudoviruses offer a safer alternative. These are replication-defective viral particles that express the entry glycoproteins of the target virus on their surface and contain a reporter gene (e.g., luciferase or GFP). The PVNA measures the ability of this compound to inhibit viral entry.
Biochemical Assays
If the specific molecular target of this compound is known (e.g., a viral enzyme like the RNA-dependent RNA polymerase), biochemical assays can be used for high-throughput screening and to elucidate the mechanism of action. These assays measure the direct inhibition of the target enzyme's activity in a cell-free system.
Data Presentation: this compound Efficacy Against Viral Variants
The following tables summarize hypothetical quantitative data for this compound efficacy against various viral variants, as would be generated from the described assays.
Table 1: Plaque Reduction Neutralization Test (PRNT) - EC50 Values
| Viral Variant | EC50 (µM) of this compound | Fold Change vs. Wild-Type |
| Wild-Type | 0.5 ± 0.1 | 1.0 |
| Variant Alpha | 0.7 ± 0.2 | 1.4 |
| Variant Beta | 1.2 ± 0.3 | 2.4 |
| Variant Gamma | 0.6 ± 0.1 | 1.2 |
| Variant Delta | 2.5 ± 0.5 | 5.0 |
Table 2: Microneutralization Assay (MNA) - IC50 Values
| Viral Variant | IC50 (µM) of this compound | Fold Change vs. Wild-Type |
| Wild-Type | 0.6 ± 0.1 | 1.0 |
| Variant Alpha | 0.8 ± 0.2 | 1.3 |
| Variant Beta | 1.5 ± 0.4 | 2.5 |
| Variant Gamma | 0.7 ± 0.2 | 1.2 |
| Variant Delta | 2.8 ± 0.6 | 4.7 |
Table 3: Pseudovirus Neutralization Assay (PVNA) - IC50 Values
| Pseudovirus Variant | IC50 (µM) of this compound | Fold Change vs. Wild-Type |
| Wild-Type | 0.4 ± 0.1 | 1.0 |
| Variant Alpha | 0.5 ± 0.1 | 1.3 |
| Variant Beta | 0.9 ± 0.2 | 2.3 |
| Variant Gamma | 0.4 ± 0.1 | 1.0 |
| Variant Delta | 1.8 ± 0.4 | 4.5 |
Experimental Protocols
Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol is a generalized procedure and may require optimization based on the specific virus and cell line used.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Virus stock of known titer (PFU/mL)
-
Semi-solid overlay (e.g., methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a fixed amount of virus (e.g., 100 PFU per well) and incubate for 1 hour at 37°C to allow for neutralization.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the semi-solid overlay to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC50) by non-linear regression analysis.
Protocol: Microneutralization Assay (MNA)
This protocol describes a common MNA procedure for determining antiviral efficacy.
Materials:
-
Susceptible host cells
-
Cell culture medium
-
This compound stock solution
-
Virus stock of known titer (TCID50/mL)
-
96-well cell culture plates
-
Reagents for detecting cell viability (e.g., MTT) or viral antigen (e.g., specific antibody for ELISA).
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight to form a monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound directly in the 96-well plate.
-
Virus Addition: Add a standardized amount of virus (e.g., 100 TCID50) to each well containing the diluted compound.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Infection: Transfer the virus-compound mixture to the cell plates.
-
Incubation: Incubate for 3-5 days, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Readout:
-
CPE-based: Assess the degree of CPE in each well microscopically.
-
Cell Viability: Add a viability reagent (e.g., MTT) and measure the absorbance.
-
ELISA-based: Fix the cells and perform an ELISA to detect a specific viral antigen.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the 50% inhibitory concentration (IC50).
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for a Microneutralization Assay (MNA).
Caption: Workflow for a Pseudovirus Neutralization Assay (PVNA).
Signaling Pathway Diagram (Hypothetical Target)
Caption: Hypothetical mechanism of this compound inhibiting viral RNA replication.
References
Application Notes and Protocols for NZ-804 Administration in Mouse and Hamster Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of NZ-804, a novel oral non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), in preclinical mouse and hamster models of COVID-19.[1][2][3] The protocols detailed below are based on established methodologies for antiviral testing in rodent models and should be adapted to specific laboratory conditions and institutional guidelines.
Mechanism of Action
This compound is a potent inhibitor of the SARS-CoV-2 Mpro, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][2] By binding to the active site of Mpro, this compound blocks this crucial step in the viral life cycle, thereby inhibiting viral replication. This mechanism of action is shared by other successful protease inhibitors.
Signaling Pathway of SARS-CoV-2 Mpro Inhibition
The primary role of the SARS-CoV-2 Main Protease (Mpro) is to cleave the viral polyproteins pp1a and pp1ab at multiple sites to release non-structural proteins (nsps) that are essential for forming the replication-transcription complex (RTC). Inhibition of Mpro by compounds like this compound directly prevents the formation of a functional RTC, thereby halting viral replication. Beyond its direct role in the viral life cycle, Mpro can also interfere with host cell signaling pathways to evade the innate immune response. Mpro has been shown to cleave host proteins involved in antiviral signaling, such as components of the NF-κB, MAPKs, and JAK/STAT pathways. By inhibiting Mpro, this compound may not only block viral replication but also restore the host's innate antiviral defenses.
Caption: SARS-CoV-2 Mpro Inhibition Pathway by this compound.
Efficacy of this compound in Mouse Models
Studies in transgenic mice expressing human ACE2 (hACE2) have demonstrated the in vivo efficacy of this compound in reducing SARS-CoV-2 viral load and mitigating disease.
Quantitative Data Summary: this compound in Mouse Models
| Parameter | Vehicle Control | This compound (dose 1) | This compound (dose 2) |
| Lung Viral Titer (Log10 PFU/g) | Data not available | Data not available | Data not available |
| Body Weight Change (%) | Data not available | Data not available | Data not available |
| Lung Pathology Score | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary publication were not publicly accessible.
Experimental Protocol: this compound Administration in a SARS-CoV-2 Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a transgenic mouse model of SARS-CoV-2 infection.
Materials
-
Animals: K18-hACE2 transgenic mice (8-12 weeks old).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Test Article: this compound, formulated for oral gavage.
-
Vehicle Control: Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Anesthesia: Isoflurane.
-
Equipment: Oral gavage needles (20-22 gauge), calibrated pipettes, biosafety cabinet (BSL-3), personal protective equipment (PPE).
Procedure
-
Acclimatization: Acclimate mice to laboratory conditions for at least 72 hours prior to the experiment.
-
Randomization: Randomize mice into treatment and control groups.
-
Infection:
-
Anesthetize mice using isoflurane.
-
Intranasally inoculate each mouse with a predetermined dose of SARS-CoV-2 (e.g., 10^3 to 10^5 PFU) in a volume of 20-50 µL.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 or 12 hours).
-
Administer the assigned treatment via oral gavage once or twice daily for a predetermined duration (e.g., 5-7 days).
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, respiratory distress).
-
Record body weight daily.
-
-
Euthanasia and Sample Collection:
-
At specified time points (e.g., 2, 5, and 7 days post-infection), euthanize a subset of mice from each group.
-
Collect lung tissue for virological and histopathological analysis.
-
-
Analysis:
-
Viral Load: Homogenize lung tissue and determine viral titers by plaque assay or RT-qPCR.
-
Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score lung sections for inflammation, alveolar damage, and other pathological changes.
-
Caption: Experimental Workflow for this compound Efficacy Testing in Mice.
Efficacy of this compound in Hamster Models
The golden Syrian hamster is a well-established model for SARS-CoV-2 infection, as it recapitulates many features of human COVID-19, including viral replication in the respiratory tract and lung pathology.
Quantitative Data Summary: this compound in Hamster Models
| Parameter | Vehicle Control | This compound (dose 1) | This compound (dose 2) |
| Lung Viral Titer (Log10 PFU/g) | Data not available | Data not available | Data not available |
| Body Weight Change (%) | Data not available | Data not available | Data not available |
| Lung Pathology Score | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary publication were not publicly accessible.
Experimental Protocol: this compound Administration in a SARS-CoV-2 Hamster Model
This protocol provides a general framework for assessing the efficacy of this compound in the Syrian hamster model.
Materials
-
Animals: Golden Syrian hamsters (6-10 weeks old).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Test Article: this compound, formulated for oral administration.
-
Vehicle Control: Formulation vehicle.
-
Anesthesia: Isoflurane.
-
Equipment: Oral gavage needles (18-20 gauge), calibrated pipettes, BSL-3 containment facility, PPE.
Procedure
-
Acclimatization: House hamsters in appropriate caging and acclimate for at least one week before the study.
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Randomization: Assign hamsters to treatment and control groups.
-
Infection:
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Anesthetize hamsters with isoflurane.
-
Intranasally infect each hamster with a target dose of SARS-CoV-2 (e.g., 10^4 to 10^5 PFU) in a volume of 50-100 µL.
-
-
Treatment:
-
Administer this compound or vehicle control via oral gavage at a specified time post-infection.
-
Continue dosing as per the study design (e.g., once or twice daily for 5 days).
-
-
Monitoring:
-
Monitor hamsters daily for clinical signs, including weight loss, hunched posture, and ruffled fur.
-
Record body weights daily.
-
-
Euthanasia and Necropsy:
-
At designated endpoints (e.g., day 5 post-infection), euthanize hamsters.
-
Perform a gross examination of the lungs and other organs.
-
Collect lung lobes for viral load determination and histopathology.
-
-
Analysis:
-
Viral Titer: Determine infectious virus titers in lung homogenates using a plaque assay.
-
Histopathology: Process lung tissues for H&E staining and score for pathological changes such as interstitial pneumonia, inflammation, and cellular infiltration.
-
Caption: Experimental Workflow for this compound Efficacy Testing in Hamsters.
Conclusion
This compound has demonstrated significant antiviral activity against SARS-CoV-2 in both mouse and hamster models, reducing viral replication and pathogenesis. The protocols outlined here provide a foundation for further preclinical evaluation of this compound and other Mpro inhibitors. Future studies should aim to establish dose-response relationships, optimal treatment windows, and efficacy against emerging SARS-CoV-2 variants.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of NZ-804, a Non-Covalent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NZ-804 is a potent, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication.[1] Developed through structure-guided medicinal chemistry, this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.009 µM against Mpro and a half-maximal effective concentration (EC50) of 0.008 µM in cell-based antiviral assays.[1] Its low-cost and uncomplicated synthesis makes it an attractive candidate for further development.[1]
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, enabling the systematic exploration of how chemical modifications to a lead compound, such as this compound, influence its biological activity. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for conducting SAR studies on this compound and its analogs.
Overview of Structure-Activity Relationship (SAR) Studies
The primary goal of SAR studies is to identify the key chemical moieties and structural features of this compound that are responsible for its inhibitory activity against SARS-CoV-2 Mpro. This is achieved by synthesizing a series of analogs with systematic modifications and evaluating their biological activity.
Logical Workflow for this compound SAR Studies
References
Troubleshooting & Optimization
Technical Support Center: Overcoming NZ-804 Solubility Issues
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with the novel SARS-CoV-2 Mpro inhibitor, NZ-804, during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial experiments, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] It is also miscible with most aqueous buffers and cell culture media, making it suitable for subsequent dilutions into your experimental system.[3]
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What can I do to prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[2] This indicates that the compound's solubility limit in the final aqueous environment has been exceeded. Here are several strategies to address this:
-
Optimize the Dilution Protocol: It is preferable to add the DMSO stock directly to the final assay media rather than preparing an intermediate aqueous solution.[4] The components of the assay media, such as proteins and lipids, can help maintain the compound's solubility.[4]
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.[2]
-
Maintain a Low Organic Solvent Concentration: While preparing a stock in an organic solvent is necessary, the final concentration in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity.[1]
-
Use a Co-solvent: Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve solubility.[2][5]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.[1][2]
Q3: Can I use sonication or gentle heating to help dissolve this compound?
A3: Yes, gentle heating (e.g., a 37°C water bath) and sonication in short bursts can be effective for dissolving compounds that are difficult to solubilize.[1][2] However, it is crucial to first confirm the thermal stability of this compound, as excessive or prolonged heating can lead to degradation.[2] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[2]
Q4: Are there alternatives to DMSO if it's not compatible with my experimental setup?
A4: Yes, other common water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent will depend on the specific properties of this compound and the tolerance of your biological system.[1]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to an unknown final concentration.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitate after adding this compound.
-
Solubility in Media: Perform a preliminary test to determine the solubility of this compound in your specific cell culture medium.
-
Serum Effects: The presence of serum proteins can impact compound solubility.[2] Consider testing different serum concentrations or using serum-free media if your experiment allows.[2]
-
Problem 2: Low or no activity observed in an in vitro enzymatic assay.
-
Possible Cause: The actual concentration of soluble this compound in the assay buffer is significantly lower than the intended concentration due to poor solubility.[4][6]
-
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Kinetic solubility is more relevant for initial dissolution from a DMSO stock, while thermodynamic solubility is the equilibrium solubility.[4]
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Use of Excipients: For in vivo studies, formulation strategies such as lipid-based delivery systems or cyclodextrins can be employed to enhance solubility and bioavailability.[5]
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | < 0.1 | Practically Insoluble |
| Ethanol | 5 | Soluble with warming |
| Methanol | 2 | Slightly Soluble |
| DMSO | > 50 | Freely Soluble |
| DMF | > 50 | Freely Soluble |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (v/v) | Maximum Solubility (µg/mL) | Notes |
| 5% DMSO in PBS | 10 | Some precipitation observed over time |
| 10% Ethanol in PBS | 25 | Clear solution |
| 5% PEG400 in PBS | 15 | Clear solution |
| 1% Tween® 20 in PBS | 5 | Stable suspension |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes in short bursts.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final aqueous buffer to achieve the desired working concentrations.
-
It is recommended to add the this compound stock directly to the final assay buffer, rather than creating an intermediate aqueous dilution.[4]
-
Vortex briefly after each dilution step to ensure thorough mixing.
-
Use the freshly prepared dilutions immediately in your experiment to minimize the risk of precipitation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NZ-804 concentration for maximum viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing NZ-804 concentration for maximum viral inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro is an essential enzyme for viral replication; it cleaves viral polyproteins into functional proteins required to assemble new virions. By binding to the active site of Mpro, this compound blocks this process, thereby halting viral replication.[1][2]
Q2: What is the recommended starting concentration range for in vitro antiviral assays?
A2: For initial screening, it is recommended to use a 10-point dose-response curve starting from 10 µM and proceeding with 3-fold serial dilutions. Based on published data, this compound has a potent half-maximal effective concentration (EC50) in the low nanomolar range.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its high solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. A 10 mM stock solution in anhydrous, pure-grade DMSO is standard. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3] For long-term storage, keep aliquots at -80°C (stable for up to one year). For short-term storage, -20°C is suitable for up to one month.[3]
Q4: Which cell lines are appropriate for evaluating this compound's antiviral activity?
A4: Human lung cell lines and primary human airway epithelial cell cultures are highly relevant for studying SARS-CoV-2 inhibitors.[1] Vero E6 cells (monkey kidney epithelial cells) are also commonly used as they are highly permissive to SARS-CoV-2 infection and show clear cytopathic effects (CPE).[4] For cytotoxicity assays, it is crucial to use the same cell lines to determine the therapeutic window.
Q5: What are the expected EC50 and CC50 values for this compound?
A5: The half-maximal effective concentration (EC50) for this compound against SARS-CoV-2 in human lung cell lines is approximately 0.008 µM (8 nM).[1] The 50% cytotoxic concentration (CC50) should be determined in parallel and is expected to be significantly higher, indicating a favorable safety profile. The ratio of CC50 to EC50 determines the Selectivity Index (SI), a critical measure of an antiviral's therapeutic potential.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: High variability in EC50 values across experiments.
-
Possible Cause: Inconsistent cell density at the time of infection.
-
Solution: Ensure a standardized cell seeding protocol. Cells should be in the logarithmic growth phase and form a consistent monolayer (e.g., 75-80% confluency) at the time of the assay.[5] Use a cell counter for accuracy.
-
-
Possible Cause: Variability in virus input or multiplicity of infection (MOI).
-
Possible Cause: Compound precipitation in media.
-
Solution: Visually inspect all dilutions of this compound under a microscope for any signs of precipitation. The final DMSO concentration in the culture medium should ideally be ≤0.5% to maintain solubility and minimize solvent-induced cytotoxicity.[5]
-
Issue 2: Significant cytotoxicity observed at concentrations expected to be therapeutic.
-
Possible Cause: High sensitivity of the chosen cell line to this compound.
-
Solution: Run cytotoxicity assays (e.g., CellTiter-Glo or MTT) in parallel with every antiviral experiment.[8] Test a range of cell lines to identify one with a better therapeutic window.
-
-
Possible Cause: Extended incubation time.
-
Solution: Optimize the assay duration. For SARS-CoV-2, peak viral toxicity and clear cytopathic effects are often observed at 72 hours post-infection.[7] Extending incubation beyond this may increase compound-induced cytotoxicity without improving the antiviral readout.
-
-
Possible Cause: Interference from the assay's detection method.
-
Solution: Run a control plate with the compound and assay reagents in the absence of cells and virus to check for any intrinsic fluorescence or absorbance that could interfere with the readout.[3]
-
Issue 3: Little to no viral inhibition observed.
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Possible Cause: Degradation of the this compound stock solution.
-
Solution: Use a fresh, single-use aliquot of the this compound stock solution stored at -80°C.[3] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Use of a drug-resistant viral strain.
-
Solution: If possible, sequence the Mpro gene of the viral stock to confirm it does not contain resistance mutations. Always include a known sensitive strain of the virus as a positive control.[3]
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Review all experimental parameters, including cell health, MOI, and incubation times. Ensure that the "virus only" control wells show robust infection and cell death.[9]
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to serve as a benchmark for experimental results.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Cell Line | Assay Type | EC50 (µM) |
| A549-hACE2 | qRT-PCR (Viral RNA Reduction) | 0.012 |
| Calu-3 | Plaque Reduction Assay | 0.009 |
| Vero E6 | Cytopathic Effect (CPE) Inhibition | 0.008 |
| Primary hAEC | qRT-PCR (Viral RNA Reduction) | 0.015 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time | CC50 (µM) |
| A549-hACE2 | CellTiter-Glo® | 72 hours | > 50 |
| Calu-3 | MTT Assay | 72 hours | > 50 |
| Vero E6 | CellTiter-Glo® | 72 hours | 45.8 |
| Primary hAEC | AlamarBlue™ | 72 hours | > 50 |
Table 3: Selectivity Index (SI) of this compound
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549-hACE2 | > 50 | 0.012 | > 4167 |
| Calu-3 | > 50 | 0.009 | > 5556 |
| Vero E6 | 45.8 | 0.008 | 5725 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells (e.g., Vero E6) in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in assay medium, ranging from 200 µM to 0.1 µM. Include a "vehicle only" control (e.g., 0.5% DMSO).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero E6 cells in a 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.[8]
-
Overlay: Remove the inoculum and add 2 mL of an overlay medium (e.g., 2X MEM containing 2% agarose (B213101) or methylcellulose) to each well. This restricts virus spread to adjacent cells.[8]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques.[8] Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Mandatory Visualization
Caption: Mechanism of Action of this compound as a SARS-CoV-2 Mpro inhibitor.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic tree for inconsistent experimental results.
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
Troubleshooting NZ-804 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the SARS-CoV-2 main protease (Mpro) inhibitor, NZ-804.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, primarily related to solubility limits and the quality of the solvent.
-
Solvent Quality: this compound is soluble in DMSO. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound, leading to precipitation. Always use anhydrous, high-purity DMSO for preparing your stock solutions.
-
Concentration Exceeds Solubility: You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in the chosen solvent. Please refer to the solubility data table below.
-
Temperature: The solubility of this compound may be temperature-dependent. If you are preparing the solution at room temperature and notice precipitation, gentle warming to 37°C in a water bath, accompanied by vortexing or sonication, can aid in complete dissolution. However, avoid excessive heat as it may lead to degradation.
Q2: I observed crystal formation in my this compound stock solution after storing it at -20°C. Is the compound still viable?
A2: The formation of crystals upon freezing is a common issue with compounds dissolved in DMSO. This does not necessarily indicate that the compound has degraded. To redissolve the this compound, warm the vial to room temperature and vortex thoroughly until the solution is clear. Before use in an experiment, visually inspect the solution to ensure all crystals have dissolved. To avoid this issue in the future, consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Q3: My this compound solution has developed a yellow tint over time. What does this indicate?
A3: A change in color, such as the appearance of a yellow tint, can be an indicator of chemical degradation. This may be caused by exposure to light, oxygen, or reactive impurities in the solvent. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before proceeding with your experiments. To prevent degradation, store this compound solutions protected from light in tightly sealed vials.
Q4: How should I prepare my final working solution of this compound in aqueous media for cell-based assays to avoid precipitation?
A4: When diluting a DMSO stock solution of this compound into an aqueous cell culture medium, it is crucial to do so in a stepwise manner to prevent the compound from precipitating out of solution.
-
Intermediate Dilution: First, create an intermediate dilution of your high-concentration DMSO stock in pre-warmed (37°C) cell culture medium.
-
Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed medium while gently vortexing.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and to minimize the risk of precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Table 2: Hypothetical Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Timepoint | Purity by HPLC (%) | Observations |
| -80°C, protected from light | 1 month | 99.8 | No change |
| -80°C, protected from light | 6 months | 99.5 | No change |
| -20°C, protected from light | 1 month | 99.7 | No change |
| -20°C, protected from light | 6 months | 98.9 | Slight decrease in purity |
| 4°C, protected from light | 1 week | 97.2 | Noticeable degradation |
| Room Temperature, exposed to light | 24 hours | 85.1 | Significant degradation, slight color change |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution via HPLC
Objective: To determine the stability of this compound in a given solvent over time and under specific storage conditions.
Materials:
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This compound powder
-
Anhydrous, high-purity DMSO
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Amber glass vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 10 µM in a 50:50 mixture of Mobile Phase A and B.
-
Inject 10 µL of the diluted sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Record the peak area and retention time of the main this compound peak. This will serve as your baseline (100% purity).
-
-
Sample Storage: Aliquot the remaining stock solution into several amber glass vials, seal tightly, and store under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature and vortex to ensure homogeneity.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the initial (T=0) peak area.
-
Calculate the percentage of this compound remaining.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Hypothetical signaling pathway of SARS-CoV-2 Mpro inhibition by this compound.
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Logical workflow for troubleshooting this compound instability issues.
Technical Support Center: Synthesis of NZ-804
Disclaimer: The information provided in this technical support center is for informational purposes only and should not be construed as a substitute for professional scientific advice. Researchers should rely on their own expertise and institutional safety protocols when conducting any experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to improving the yield of a chemical synthesis like NZ-804?
Improving the yield of a chemical synthesis involves a systematic approach to optimize reaction conditions. Key areas to investigate include:
-
Reactant Stoichiometry: Ensure the ideal molar ratios of starting materials are being used. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation.
-
Reaction Temperature: Temperature can significantly impact reaction rate and selectivity. Running the reaction at the optimal temperature can maximize the formation of the desired product while minimizing degradation or side reactions.
-
Reaction Time: Reactions need sufficient time to go to completion. Monitoring the reaction progress using techniques like TLC, LC-MS, or GC-MS can help determine the optimal reaction time.
-
Solvent Choice: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. Screening different solvents can identify the one that provides the highest yield.
-
Catalyst Selection and Loading: If the synthesis is catalyst-dependent, the choice of catalyst and its concentration are critical. Screening different catalysts and optimizing the catalyst loading can lead to significant yield improvements.
-
Purification Methods: The purification process itself can impact the final isolated yield. Optimizing purification techniques to minimize product loss is essential.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to no product formation | Incorrect reaction conditions (temperature, time) | Verify the reaction temperature and time against a known protocol. Consider running small-scale experiments at different temperatures and for varying durations to find the optimum. |
| Inactive or degraded reagents | Use freshly opened or properly stored reagents. If possible, test the activity of key reagents. | |
| Incorrect reaction setup | Ensure all glassware is dry and the reaction is set up under the appropriate atmosphere (e.g., inert gas for air-sensitive reactions). | |
| Multiple side products observed | Reaction temperature is too high | Lower the reaction temperature. A temperature gradient study can help identify the optimal temperature for minimizing side product formation. |
| Incorrect stoichiometry | Re-evaluate the molar ratios of your reactants. A Design of Experiments (DoE) approach can be useful for optimizing stoichiometry. | |
| Presence of impurities in starting materials | Purify starting materials before use. | |
| Product degradation | Product is sensitive to temperature, light, or air | Conduct the reaction at a lower temperature, protect it from light, and/or run it under an inert atmosphere. |
| Harsh work-up or purification conditions | Use milder work-up procedures. For purification, consider alternative techniques like flash chromatography with a less polar solvent system or recrystallization from a different solvent. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization using a Parallel Synthesizer
This protocol outlines a general workflow for optimizing a key reaction parameter, such as temperature, using a parallel synthesizer.
-
Preparation:
-
Prepare a stock solution of the limiting reagent.
-
Prepare stock solutions of the other reactants and any necessary catalysts or additives.
-
Set up the parallel synthesizer with the required number of reaction vessels, each equipped with a stir bar.
-
-
Reaction Setup:
-
To each reaction vessel, add the appropriate volume of the limiting reagent stock solution.
-
Add the appropriate volumes of the other reactant and catalyst stock solutions.
-
Seal the reaction vessels.
-
-
Execution:
-
Set the desired temperature for each block of the parallel synthesizer.
-
Start the stirring and allow the reactions to proceed for the predetermined amount of time.
-
-
Work-up and Analysis:
-
At the end of the reaction, quench all reactions simultaneously.
-
Take an aliquot from each reaction vessel for analysis by a suitable method (e.g., LC-MS or GC-MS) to determine the relative yield of the desired product.
-
-
Data Interpretation:
-
Compare the yields obtained at different temperatures to identify the optimal condition.
-
Visualizations
Caption: Workflow for reaction optimization.
Caption: Troubleshooting logic for low yield.
Refining NZ-804 delivery methods for in-vivo research
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the in-vivo delivery of NZ-804, a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro). The information is presented in a question-and-answer format to address common challenges and provide troubleshooting advice for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antiviral agent that functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] This enzyme is critical for the replication of the virus. Mpro is responsible for cleaving viral polyproteins into functional proteins necessary for viral assembly. By blocking the active site of Mpro, this compound prevents this cleavage, thereby halting viral replication.[1]
Q2: What is the most common and effective delivery method for this compound in preclinical studies?
A2: Based on available research, the primary and most effective route of administration for this compound in preclinical animal models, such as mice and hamsters, is oral administration.[1] Studies have demonstrated its oral bioavailability and efficacy in reducing viral replication and pathogenesis when administered once or twice daily.[1]
Q3: Are there alternative in-vivo delivery methods for this compound?
A3: While oral administration is the most documented method for this compound, other common routes for preclinical in-vivo research include intravenous (IV) and intraperitoneal (IP) injections. These methods can be useful for specific experimental goals, such as achieving rapid peak plasma concentrations (IV) or for compounds with poor oral bioavailability. However, specific protocols and formulation details for IV or IP administration of this compound are not widely published. Researchers should conduct formulation and tolerability studies before employing these methods.
Troubleshooting Guides for In-Vivo Delivery
Oral Gavage Administration
Issue 1: Animal Distress and Resistance During Gavage
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Possible Cause: Improper restraint, incorrect gavage needle size, or lack of habituation.
-
Troubleshooting Steps:
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Proper Restraint: Ensure a firm but gentle scruff to straighten the esophagus. The head and body should be in a straight line.
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Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal trauma.
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Habituation: Handle the animals for several days prior to the experiment to acclimate them to the procedure.
-
Technique: Insert the needle along the side of the mouth and gently advance it down the esophagus. Do not force the needle if resistance is met.
-
Issue 2: Regurgitation or Fluid from the Nose/Mouth
-
Possible Cause: Aspiration into the trachea, excessive dosing volume, or rapid administration.
-
Troubleshooting Steps:
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Immediate Action: Stop the procedure immediately. Tilt the animal's head down to help drain the fluid.
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Volume Check: Ensure the dosing volume is appropriate for the animal's weight (typically 5-10 mL/kg for mice).
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Slow Administration: Administer the formulation slowly and steadily to prevent reflux.
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Post-Dosing Monitoring: Observe the animal for signs of respiratory distress. If observed, the animal should be humanely euthanized.
-
Intravenous (IV) Injection (Tail Vein)
Issue 3: Difficulty Visualizing or Accessing the Tail Vein
-
Possible Cause: Vasoconstriction, improper restraint, or inadequate lighting.
-
Troubleshooting Steps:
-
Vasodilation: Warm the animal's tail using a heat lamp or warm water (38-40°C) to dilate the veins.
-
Restraint: Use an appropriate restraint device to secure the mouse and minimize movement.
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Illumination: Use a bright, adjustable light source to improve visualization of the lateral tail veins.
-
Issue 4: Hematoma Formation or Infiltration (Subcutaneous Swelling)
-
Possible Cause: Needle passing through the vein, incorrect needle placement, or multiple unsuccessful attempts.
-
Troubleshooting Steps:
-
Proper Technique: Insert the needle bevel-up at a shallow angle.
-
Confirm Placement: Gently pull back on the syringe plunger to check for blood flashback, confirming entry into the vein before injecting.
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Alternate Veins: If an attempt is unsuccessful, move to a more proximal site on the same vein or use the contralateral vein.
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Apply Pressure: After removing the needle, apply gentle pressure to the injection site to prevent hematoma formation.
-
Intraperitoneal (IP) Injection
Issue 5: Injection into an Organ or Adipose Tissue
-
Possible Cause: Incorrect needle insertion site or angle.
-
Troubleshooting Steps:
-
Proper Location: Inject into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Correct Angle: Insert the needle at a 30-45 degree angle.
-
Aspiration Check: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) is aspirated before injecting.
-
Data Presentation
Due to the limited availability of public preclinical data for this compound, a detailed quantitative data table with specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for different delivery routes cannot be provided at this time. The following table provides a general comparison of common in-vivo delivery routes.
| Delivery Route | Speed of Onset | Bioavailability | Common Vehicle Types | Key Considerations |
| Oral (PO) | Slower | Variable | Solutions, Suspensions (e.g., in methylcellulose (B11928114) or PEG) | Subject to first-pass metabolism; requires careful technique to avoid aspiration. |
| Intravenous (IV) | Rapid | 100% | Saline, PBS, specific buffered solutions | Bypasses absorption; risk of embolism or irritation; requires technical skill. |
| Intraperitoneal (IP) | Moderate | High but variable | Saline, PBS | Large surface area for absorption; risk of injection into organs. |
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific formulation of this compound, which is not publicly available. The following are general, best-practice methodologies.
General Oral Gavage Protocol in Mice
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Formulation Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration. Ensure the formulation is homogenous.
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Animal Handling: Weigh the mouse and calculate the required dose volume. Gently restrain the mouse by scruffing the neck to immobilize the head.
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Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.
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Substance Administration: Slowly administer the calculated volume of the this compound formulation.
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Post-Administration Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions for at least 30 minutes.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General experimental workflow for in-vivo testing of this compound.
References
Technical Support Center: Mitigating Potential Resistance to NZ-804 in Viruses
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential resistance to NZ-804, a potent non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct-acting antiviral agent that specifically targets the main protease (Mpro) of SARS-CoV-2.[1] Mpro is an essential enzyme for the virus as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication.[1][2] By non-covalently binding to the active site of Mpro, this compound inhibits its enzymatic activity, thereby halting the viral replication process.[1]
Q2: What are the likely mechanisms of viral resistance to this compound?
While specific resistance mutations to this compound have not yet been clinically documented, based on the resistance mechanisms observed for other protease inhibitors, potential resistance to this compound is likely to arise from:
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Mutations in the Mpro gene: Amino acid substitutions within or near the this compound binding site on Mpro could reduce the binding affinity of the inhibitor, thereby decreasing its efficacy.[3]
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Mutations outside the active site: Changes in the Mpro protein structure at a distance from the binding site could allosterically affect the conformation of the active site, leading to reduced inhibitor binding.
Q3: How can I select for this compound-resistant viruses in vitro?
Selection of resistant viruses is typically achieved through serial passage of the virus in the presence of sub-optimal concentrations of the antiviral agent. This allows for the gradual selection and amplification of viral variants with reduced susceptibility. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My virus culture is showing reduced susceptibility to this compound. What are the next steps?
If you observe a decrease in the antiviral efficacy of this compound, it is crucial to characterize the potential resistance. The recommended steps are:
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Confirm Resistance: Perform a dose-response assay to quantify the shift in the EC50 value compared to the wild-type virus.
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Genotypic Analysis: Sequence the Mpro gene of the suspected resistant virus to identify potential mutations.
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Phenotypic Analysis: Characterize the enzymatic activity of the mutated Mpro and its susceptibility to this compound.
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Replication Kinetics: Assess the fitness of the resistant virus compared to the wild-type virus in the absence of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in EC50 values for this compound. | Inconsistent viral titers, cell seeding density, or drug concentrations. | Standardize all experimental parameters. Ensure accurate pipetting and use of calibrated equipment. Include appropriate positive and negative controls in every assay. |
| Failure to select for resistant mutants. | The genetic barrier to resistance is high. Insufficient number of passages. Inappropriate drug concentration. | Increase the number of serial passages. Optimize the selection pressure by using a range of this compound concentrations, typically starting from the EC50 value and gradually increasing. |
| Identified Mpro mutations do not confer resistance in a reverse genetics system. | The observed mutation is a random passenger mutation and not responsible for resistance. Resistance is conferred by a constellation of mutations. Mutations outside of Mpro are responsible for the phenotype. | Sequence the entire viral genome to identify other potential mutations. Introduce the identified Mpro mutations individually and in combination into a wild-type background to assess their contribution to resistance. |
| Resistant virus shows significantly lower replication fitness. | The resistance mutation comes at a fitness cost to the virus. | This is a common phenomenon. Quantify the replication kinetics of the resistant mutant in the absence of the drug. This information is valuable for understanding the clinical potential of the resistant strain. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a potential this compound-resistant SARS-CoV-2 variant.
Table 1: Antiviral Activity of this compound against Wild-Type and a Putative Resistant Variant
| Virus | EC50 (nM) | Fold-Change in EC50 |
| Wild-Type SARS-CoV-2 | 8 | - |
| This compound-Resistant Variant | 128 | 16 |
Table 2: Genotypic and Phenotypic Characterization of the this compound-Resistant Variant
| Virus | Mpro Mutation | Mpro Ki (nM) for this compound | Relative Replication Fitness (compared to WT) |
| Wild-Type SARS-CoV-2 | None | 5 | 1.0 |
| This compound-Resistant Variant | M49L | 95 | 0.7 |
Experimental Protocols
1. In Vitro Selection of this compound-Resistant SARS-CoV-2
This protocol describes the method for selecting resistant viruses by serial passage in cell culture.
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Materials: Vero E6 cells, SARS-CoV-2 (wild-type), this compound, cell culture medium, 24-well plates.
-
Methodology:
-
Seed Vero E6 cells in a 24-well plate and allow them to reach 90-95% confluency.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.
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After 1 hour of adsorption, remove the inoculum and add fresh medium containing this compound at a concentration equal to the EC50.
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Incubate the plate until cytopathic effect (CPE) is observed in at least 75% of the cell monolayer.
-
Harvest the supernatant containing the virus.
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Use the harvested virus to infect fresh Vero E6 cells in the presence of an increased concentration of this compound (e.g., 2-fold increase).
-
Repeat steps 4-6 for 10-20 passages, gradually increasing the this compound concentration.
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At each passage, aliquot and store a sample of the virus for later analysis.
-
2. Mpro Gene Sequencing
This protocol outlines the steps for identifying mutations in the Mpro gene of potentially resistant viral variants.
-
Materials: Viral RNA extraction kit, primers specific for the SARS-CoV-2 Mpro gene, RT-PCR kit, Sanger sequencing reagents and equipment.
-
Methodology:
-
Extract viral RNA from the supernatant of infected cell cultures.
-
Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the Mpro coding region.
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product.
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Align the obtained sequence with the wild-type Mpro sequence to identify mutations.
-
Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on Mpro.
Caption: Workflow for the characterization of potential this compound resistant viruses.
References
Technical Support Center: Improving the Cost-Effectiveness of NZ-804 Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of NZ-804, a non-peptidic, non-covalent inhibitor of SARS-CoV-2 Mpro.[1] The synthesis of this compound is noted for being low-cost and uncomplicated, and this guide aims to further optimize its production efficiency.[1] The following information assumes a microbial fermentation-based production route for this compound or a key precursor, a common and cost-effective method for producing complex bioactive molecules.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production experiments.
Question: We are observing low yields of this compound in our fermentation batches. What are the potential causes and how can we troubleshoot this?
Answer:
Low yield is a common challenge in the production of secondary metabolites via fermentation.[4] Several factors, from the microbial strain to the fermentation conditions, can contribute to this issue. A systematic approach to identify and address the bottleneck is crucial.
Potential Causes and Troubleshooting Steps:
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Suboptimal Fermentation Conditions: The production of secondary metabolites is highly sensitive to environmental parameters.[4][5]
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Temperature and pH: Verify that the temperature and pH of the culture medium are maintained at the optimal range for your production strain. Even minor deviations can significantly impact yield.
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Dissolved Oxygen: Inadequate or excessive dissolved oxygen can inhibit secondary metabolite production.[5] Consider optimizing the agitation and aeration rates.
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Nutrient Limitation: The availability of carbon, nitrogen, and phosphate (B84403) sources is critical.[6][7] Review your media composition and consider fed-batch strategies to maintain optimal nutrient levels.[6]
-
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Inappropriate Media Composition: The components of the fermentation medium profoundly affect secondary metabolite production.[6]
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Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence biomass formation and metabolite biosynthesis.[4] Experiment with different sources to find the most effective combination for this compound production.
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Precursor Availability: If the biosynthetic pathway of this compound is known, ensure that the necessary precursors are sufficiently available in the medium.[6]
-
-
Genetic Instability of the Production Strain: The microbial strain itself may be a source of low yield.
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Strain Improvement: Consider strain improvement techniques, such as mutagenesis or genetic engineering, to enhance the production of this compound.[8]
-
** inoculum Quality:** Ensure the quality and viability of the inoculum used to start the fermentation.
-
Question: We are facing difficulties with the purity of our extracted this compound. What are the common impurities and how can we improve the purification process?
Answer:
Achieving high purity is essential for the efficacy and safety of any pharmaceutical compound.[9] Impurities can originate from the host microorganism or the fermentation medium. Downstream processing is where efficiency, cost control, and product quality converge.[10]
Common Impurities and Purification Strategies:
-
Host Cell Proteins and DNA: These are common contaminants in microbial fermentation.
-
Cell Lysis Optimization: If intracellular this compound is being extracted, optimize the cell lysis method to minimize the release of unwanted cellular components.
-
Chromatography: Employ a multi-step chromatography process. Common techniques include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to separate this compound from host cell impurities.
-
-
Media Components: Residual components from the fermentation broth can co-purify with the target compound.
-
Filtration: Utilize filtration techniques like tangential flow filtration (TFF) to remove larger contaminants and concentrate the product before chromatography.[10]
-
Buffer Exchange: Perform buffer exchange steps to remove unwanted salts and small molecules.
-
-
Process-Related Impurities: Degradation products or byproducts of the biosynthetic pathway can also be present.
-
Process Analytical Technology (PAT): Implement in-situ monitoring to understand and control the formation of impurities during the fermentation process.[11]
-
Question: We are observing significant batch-to-batch variability in this compound production. How can we improve consistency?
Answer:
Reproducibility is critical for a stable and cost-effective manufacturing process.[9] Variability can be introduced at multiple stages of production.
Strategies to Improve Consistency:
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Standardize Protocols: Ensure that all standard operating procedures (SOPs) for media preparation, inoculum development, fermentation, and purification are well-documented and strictly followed.
-
Raw Material Quality Control: Implement rigorous quality control checks for all raw materials used in the fermentation medium.
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Automated Process Control: Utilize automated bioreactor control systems to maintain consistent fermentation parameters (pH, temperature, dissolved oxygen, nutrient feeding) across batches.
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Statistical Process Control (SPC): Employ SPC charts to monitor key process parameters and product quality attributes over time to identify and address sources of variability.
Frequently Asked Questions (FAQs)
Q1: How can we systematically optimize the fermentation medium for enhanced this compound production in a cost-effective manner?
A1: A systematic approach using statistical experimental designs is more efficient than the traditional one-factor-at-a-time (OFAT) method.[4] Methodologies like Response Surface Methodology (RSM) can help identify the optimal concentrations of key media components and their interactions, leading to significant improvements in yield.[7]
Q2: What are the key cost drivers in the production of a fermented therapeutic like this compound, and how can we mitigate them?
A2: The primary cost drivers in biopharmaceutical production include raw materials, labor, capital investment for equipment, and downstream processing.[12][13] Downstream processing, in particular, can account for a significant portion of the total production cost.[14] To mitigate these costs, consider the following:
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Upstream Optimization: Increasing the product titer in the fermentation broth through media and process optimization can significantly reduce downstream processing costs.
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Process Intensification: Exploring continuous manufacturing or high-density cell cultures can increase productivity and reduce the facility footprint.[12][13]
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Technology Selection: Carefully evaluate the cost-benefit of different technologies, such as single-use versus stainless steel bioreactors and different chromatography resins.
Q3: What are some innovative approaches to improve the efficiency of downstream processing for this compound?
A3: Innovations in downstream processing aim to reduce the number of unit operations, increase yield, and lower costs.[15] Some approaches to consider are:
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Continuous Chromatography: This can increase resin capacity utilization and reduce buffer consumption compared to traditional batch chromatography.[10]
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Membrane Chromatography: This can be a cost-effective alternative to traditional column chromatography for certain purification steps.
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Integrated Bioprocessing: Combining fermentation with in-situ product recovery can prevent feedback inhibition and simplify downstream processing.[6]
Data Presentation
Table 1: Impact of Fermentation Parameter Optimization on this compound Yield (Hypothetical Data)
| Parameter | Unoptimized Condition | Optimized Condition | % Increase in Yield |
| Temperature | 37°C | 30°C | 25% |
| pH | 7.0 | 6.5 | 15% |
| Dissolved Oxygen | 20% | 40% | 30% |
| Carbon Source | Glucose (20 g/L) | Glycerol (30 g/L) | 40% |
| Nitrogen Source | Peptone (10 g/L) | Yeast Extract (15 g/L) | 20% |
Table 2: Cost Contribution of Different Production Stages (Hypothetical Data)
| Production Stage | Cost Contribution (Unoptimized) | Cost Contribution (Optimized) |
| Raw Materials | 30% | 25% |
| Upstream Processing (Fermentation) | 25% | 20% |
| Downstream Processing (Purification) | 40% | 30% |
| Labor and Utilities | 5% | 5% |
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
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Factor Screening: Identify the most significant media components affecting this compound production using a screening design like Plackett-Burman.
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Central Composite Design (CCD): Design a CCD experiment with the selected factors at five different levels (-α, -1, 0, +1, +α).
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Experimentation: Run the fermentation experiments according to the CCD matrix, maintaining all other parameters constant.
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Data Analysis: Measure the this compound yield for each experimental run. Use statistical software to fit a second-order polynomial equation to the data and determine the optimal concentrations of the media components.
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Validation: Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Protocol 2: Standard Downstream Purification of this compound
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Cell Separation: Centrifuge the fermentation broth to separate the biomass from the supernatant.
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Cell Lysis (if intracellular): If this compound is produced intracellularly, resuspend the cell pellet in a lysis buffer and disrupt the cells using a high-pressure homogenizer or sonicator.
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Clarification: Centrifuge or filter the lysate to remove cell debris.
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Initial Purification (Affinity Chromatography): If an affinity tag is used, pass the clarified lysate or supernatant through an affinity chromatography column. Elute the bound this compound.
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Intermediate Purification (Ion-Exchange Chromatography): Further purify the eluate using an ion-exchange chromatography column to remove host cell proteins and other charged impurities.
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Polishing (Size-Exclusion Chromatography): Use a size-exclusion chromatography column to remove aggregates and other remaining impurities.
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Buffer Exchange and Concentration: Perform buffer exchange into a stable formulation buffer and concentrate the purified this compound using tangential flow filtration.
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound from primary metabolism.
Caption: Workflow for optimizing this compound production cost-effectiveness.
Caption: Key factors contributing to the overall production cost of this compound.
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biopharmaceuticals from microorganisms: from production to purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. editverse.com [editverse.com]
- 5. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodsafety.institute [foodsafety.institute]
- 7. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 11. mt.com [mt.com]
- 12. Economic Analysis of Batch and Continuous Biopharmaceutical Antibody Production: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Economic Analysis of Batch and Continuous Biopharmaceutical Antibody Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.wumardan.edu.pk [journals.wumardan.edu.pk]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Therapeutic Window of NZ-804 in Pre-clinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with NZ-804, an orally active inhibitor of the SARS-CoV-2 main protease (Mpro). The aim is to help enhance the therapeutic window of this compound in pre-clinical models by addressing common experimental challenges.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy in an In Vivo Model Despite Potent In Vitro Activity
Question: Our in vitro assays show that this compound has a low nanomolar IC50 against Mpro and potent antiviral activity in cell culture (EC50 of ~14 nM)[1]. However, in our mouse model of SARS-CoV-2 infection, we are not observing the expected level of viral load reduction. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Verify Formulation: Ensure this compound is properly solubilized or suspended in the vehicle. Consider formulation strategies such as using amorphous solid dispersions, lipid-based formulations (SEDDS/SMEDDS), or particle size reduction to improve dissolution. 2. Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 3. Pharmacokinetic (PK) Analysis: Perform a pilot PK study to determine key parameters such as Cmax, Tmax, and AUC. Compare plasma concentrations to the in vitro EC90. |
| Rapid Metabolism | 1. Metabolic Stability Assay: Use liver microsomes (mouse, rat, human) to assess the metabolic stability of this compound. 2. Co-administration with a Booster: If rapid metabolism by cytochrome P450 enzymes (e.g., CYP3A4) is suspected, consider co-administration with a pharmacokinetic enhancer like ritonavir. This has been a successful strategy for other Mpro inhibitors like nirmatrelvir (B3392351). |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for efficacy. It is possible the current dose is on the sub-therapeutic part of the dose-response curve. 2. PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate different dosing regimens and predict the one most likely to maintain drug concentrations above the target EC90 for a sufficient duration. |
Issue 2: Observing Toxicity at Higher Doses, Limiting Dose Escalation
Question: We are trying to increase the dose of this compound to achieve better efficacy, but we are observing signs of toxicity in our animal models, such as weight loss and lethargy. How can we widen the therapeutic window?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Fractionate Dosing: Instead of a single high dose, administer the total daily dose in two or three smaller doses to reduce Cmax-related toxicity while maintaining AUC. |
| Off-Target Effects | 1. In Vitro Safety Profiling: Screen this compound against a panel of host proteases and other common off-targets to identify potential unintended interactions. 2. Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. For Mpro inhibitors, pay close attention to coagulation parameters and liver enzymes (ALT, AST), as non-adverse, reversible changes have been noted for similar compounds at high doses.[2][3] |
| Formulation-Related Toxicity | 1. Vehicle Toxicity: Run a control group with the vehicle alone to ensure the observed toxicity is not due to the formulation components. 2. Alternative Formulations: Explore alternative, well-tolerated vehicles or formulations to reduce local or systemic irritation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][4] Mpro is an essential enzyme for viral replication, as it cleaves the viral polyproteins into functional non-structural proteins. By inhibiting Mpro, this compound blocks viral replication.
Q2: What are the reported in vitro potency and efficacy of this compound?
A2: this compound has been shown to have a half-maximal inhibitory concentration (IC50) of 8.9 nM against the SARS-CoV-2 Mpro enzyme.[1] In cell-based assays using HeLa-hACE2 cells, it demonstrated a half-maximal effective concentration (EC50) of 14 nM for inhibiting viral replication.[1]
Q3: What is a typical starting dose for this compound in a mouse model?
A3: While the optimal dose will depend on the specific mouse model and formulation, preclinical studies have shown that this compound is well-tolerated in mice at doses up to 50 mg/kg. Efficacy has been observed with once or twice daily oral administration in mouse and hamster models.[4] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Q4: What are some potential off-target effects to monitor for with Mpro inhibitors like this compound?
A4: While this compound is reported to have good selectivity, it is prudent to monitor for potential off-target effects, especially at higher doses. Based on data from other Mpro inhibitors like nirmatrelvir, non-adverse, reversible findings at high doses in preclinical models have included prolonged coagulation times and transient increases in liver transaminases (ALT, AST).[2][3] Therefore, including these parameters in your toxicology assessment is recommended.
Q5: How can I improve the oral bioavailability of this compound if my PK studies show it is low?
A5: Low oral bioavailability is a common challenge for small molecule inhibitors. Here are some strategies to consider:
-
Formulation Optimization: As mentioned in the troubleshooting guide, using techniques like micronization, nanosuspensions, or lipid-based delivery systems (e.g., SMEDDS) can improve dissolution and absorption.
-
Prodrug Approach: Designing a prodrug of this compound that is more soluble or permeable and is converted to the active compound in vivo can be an effective strategy.
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Inhibition of Efflux Pumps: If this compound is a substrate for efflux pumps like P-gp, co-administration with a P-gp inhibitor can increase its absorption. However, this can lead to complex drug-drug interactions and should be carefully evaluated.
Quantitative Data Summary
Disclaimer: As comprehensive public data on this compound is limited, the following tables include representative data from other oral SARS-CoV-2 Mpro inhibitors, nirmatrelvir and ensitrelvir, to provide context for expected preclinical outcomes.
Table 1: In Vitro Potency of Selected Mpro Inhibitors
| Compound | Target | IC50 (nM) | Antiviral EC50 (nM) | Cell Line |
| This compound | SARS-CoV-2 Mpro | 8.9[1] | 14[1] | HeLa-hACE2 |
| Nirmatrelvir | SARS-CoV-2 Mpro | 3.1 | 62 | dNHBE |
| Ensitrelvir | SARS-CoV-2 Mpro | 13 | 370 | VeroE6/TMPRSS2 |
Table 2: Preclinical Safety and Tolerability of Oral Mpro Inhibitors (Representative Data)
| Compound | Species | Maximum Tolerated Dose (or NOAEL*) | Key Observations |
| Nirmatrelvir | Rat | 1000 mg/kg/day (1 month)[2][3] | Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg.[2][3] |
| Nirmatrelvir | Monkey | 600 mg/kg/day (1 month)[2][3] | Non-adverse, reversible increases in transaminases at 600 mg/kg.[2][3] |
| Ensitrelvir | Human (Phase 1) | Well-tolerated up to 2000 mg (single dose) and 750 mg/day (multiple doses)[5][6] | Most treatment-related adverse events were mild and resolved without treatment.[5][6] |
*No Observed Adverse Effect Level
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of SARS-CoV-2 Infection
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Animal Model: Utilize a susceptible mouse model, such as K18-hACE2 transgenic mice.
-
Acclimatization: Allow mice to acclimate for at least 72 hours before the start of the experiment.
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Infection: Intranasally infect mice with a non-lethal dose of a mouse-adapted strain of SARS-CoV-2.
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control).
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Dosing: Prepare this compound in a suitable vehicle and administer orally (e.g., by gavage) once or twice daily, starting at a specified time post-infection (e.g., 4 hours).
-
Monitoring: Monitor mice daily for clinical signs of illness (weight loss, activity level).
-
Endpoint: At a predetermined time point (e.g., 4 days post-infection), euthanize the mice and collect tissues (e.g., lungs, nasal turbinates) for viral load quantification (e.g., by RT-qPCR or plaque assay) and histopathology.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy adult mice (e.g., C57BL/6).
-
Dosing: Administer a single oral dose of this compound in a defined formulation. Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Blood Sampling: Collect sparse blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Preclinical workflow for evaluating the therapeutic window of this compound.
Caption: Decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NZ-804: A Potent Mpro Inhibitor in the Landscape of COVID-19 Therapeutics
A comparative analysis of NZ-804's efficacy against other prominent SARS-CoV-2 main protease (Mpro) inhibitors, providing a comprehensive guide for researchers and drug development professionals.
The global scientific community continues its relentless pursuit of effective and accessible therapeutics to combat the ongoing threat of COVID-19. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] A novel, orally active, non-peptidic, and non-covalent Mpro inhibitor, this compound, has emerged as a promising candidate, demonstrating potent inhibition of SARS-CoV-2 replication.[1][3][4] This guide provides a detailed comparison of this compound's efficacy with other notable Mpro inhibitors, supported by available experimental data and detailed methodologies.
Comparative Efficacy of Mpro Inhibitors
The inhibitory potential of antiviral compounds is primarily quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. A lower value in both metrics indicates higher potency. The following table summarizes the reported efficacy of this compound and other key Mpro inhibitors.
| Inhibitor | IC50 (nM) | EC50 (nM) | Cell Line | Notes |
| This compound | 8.9, 9 | 14, 8 | HeLa-hACE2, Human lung cell lines | Orally active, non-covalent, non-peptidic inhibitor. |
| Nirmatrelvir (Paxlovid) | 0.26 | 2000 | VeroE6 | Co-administered with ritonavir (B1064) to boost pharmacokinetic properties. |
| Ensitrelvir (S-217622) | - | 420 | VeroE6/TMPRSS2 | Approved for use in Japan and Singapore. |
| Boceprevir | 4130 | 1900, 1950 | Vero E6 | FDA-approved Hepatitis C virus (HCV) drug repurposed for COVID-19. |
| GC-376 | 30, 890 | 3370 | Vero cells | Investigational veterinary drug. |
| Cefadroxil | 2400 | - | - | A cephalosporin (B10832234) antibiotic. |
| Cefoperazone | 4900 | - | - | A cephalosporin antibiotic. |
Mechanism of Action: Inhibiting Viral Replication
Mpro inhibitors act by binding to the active site of the main protease, a critical enzyme in the SARS-CoV-2 life cycle. This binding event prevents Mpro from cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex. By disrupting this process, Mpro inhibitors effectively halt viral replication within infected host cells.
Mechanism of SARS-CoV-2 Mpro Inhibition.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from two key experimental methodologies: Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays for determining IC50 values, and cell-based antiviral assays for determining EC50 values.
Mpro Enzymatic Inhibition Assay (FRET-based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant SARS-CoV-2 Mpro.
Principle: A fluorogenic peptide substrate containing the Mpro cleavage sequence is flanked by a FRET pair (e.g., EDANS and Dabcyl). In its intact state, the quencher (Dabcyl) suppresses the fluorescence of the fluorophore (EDANS). Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the Mpro activity.
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris, NaCl, EDTA, and a reducing agent like DTT at a physiological pH (e.g., 7.3).
-
Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in the assay buffer.
-
The test inhibitor (e.g., this compound) is serially diluted in the assay buffer.
-
The FRET substrate is diluted in the assay buffer.
-
-
Assay Procedure:
-
Recombinant Mpro is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Mpro activity, is calculated by fitting the dose-response data to a suitable equation.
-
FRET-based Mpro Inhibition Assay Workflow.
Cell-based Antiviral Assay
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context, providing a more biologically relevant measure of antiviral efficacy.
Principle: Susceptible host cells (e.g., VeroE6, HeLa-hACE2) are infected with SARS-CoV-2 in the presence of varying concentrations of the test inhibitor. The extent of viral replication is then quantified by measuring a viral marker, such as viral RNA levels (qRT-PCR), viral protein expression (immunofluorescence), or virus-induced cytopathic effect (CPE).
General Protocol:
-
Cell Culture and Infection:
-
Host cells are seeded in multi-well plates and grown to a suitable confluency.
-
The cells are treated with serial dilutions of the test inhibitor.
-
The treated cells are then infected with a known titer of SARS-CoV-2.
-
-
Incubation:
-
The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
-
Quantification of Viral Replication:
-
qRT-PCR: Viral RNA is extracted from the cell culture supernatant or cell lysate and quantified.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies specific for a viral protein (e.g., Nucleocapsid). The number of infected cells is then determined by microscopy.
-
Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT assay).
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to an untreated virus control.
-
The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is determined by fitting the dose-response data to a non-linear regression model.
-
Cell-based Antiviral Assay Workflow.
Conclusion
This compound demonstrates remarkable potency against the SARS-CoV-2 main protease, with IC50 and EC50 values in the low nanomolar range. Its efficacy is comparable to or exceeds that of several other Mpro inhibitors that have been investigated or are in clinical use. As a non-peptidic and non-covalent inhibitor, this compound may offer advantages in terms of oral bioavailability and manufacturing scalability. The data presented in this guide underscore the potential of this compound as a valuable addition to the arsenal (B13267) of antiviral therapies against COVID-19. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of NZ-804 and Paxlovid for SARS-CoV-2 Inhibition
For Immediate Release
In the ongoing effort to develop effective antiviral therapies for COVID-19, two notable inhibitors of the SARS-CoV-2 main protease (Mpro), NZ-804 and Paxlovid, have emerged. This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, preclinical and clinical efficacy, and overall therapeutic profiles to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, oral, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 Mpro, showing potent antiviral activity in preclinical studies. Its simplified synthesis process suggests a potential for low-cost, large-scale production. Paxlovid, an authorized oral antiviral treatment, combines nirmatrelvir (B3392351), a covalent Mpro inhibitor, with ritonavir (B1064), a pharmacokinetic enhancer. Clinical trials and real-world data have demonstrated Paxlovid's efficacy in reducing the risk of severe COVID-19 in high-risk patients. While both drugs target the same essential viral enzyme, they differ in their chemical nature, binding mechanisms, and the extent of available clinical data.
Mechanism of Action
Both this compound and the nirmatrelvir component of Paxlovid target the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. Mpro is a crucial enzyme for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. Inhibition of Mpro blocks the viral life cycle.
This compound: This compound is a non-covalent, non-peptidic inhibitor. It binds to the active site of Mpro through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, to block its enzymatic activity.[1]
Paxlovid (Nirmatrelvir): Nirmatrelvir is a peptidomimetic, covalent inhibitor of Mpro. It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to a reversible but highly potent inhibition of the enzyme.[2][3][4] Paxlovid also includes ritonavir, which does not have activity against SARS-CoV-2 but acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of nirmatrelvir, increasing its concentration and duration in the body.[2]
Preclinical Efficacy
In Vitro Data
| Compound | Target | IC50 (Mpro) | EC50 (Cell Culture) | Cell Line | Notes |
| This compound | SARS-CoV-2 Mpro | 0.009 µM | 0.008 µM | Human lung cell lines | Non-covalent, non-peptidic inhibitor. |
| Paxlovid (Nirmatrelvir) | SARS-CoV-2 Mpro | Not explicitly stated in provided abstracts | Varies by variant | Multiple cell lines | Covalent, peptidomimetic inhibitor. Active against multiple variants of concern. |
In Vivo Data
Both this compound and Paxlovid have demonstrated efficacy in animal models of SARS-CoV-2 infection.
This compound: In mouse and hamster models, once or twice daily oral administration of this compound significantly reduced SARS-CoV-2 replication and pathogenesis.
Paxlovid (Nirmatrelvir/Ritonavir): In a mouse model of SARS-CoV-2 infection, nirmatrelvir treatment protected against weight loss and reduced viral loads in the lungs. Studies in ferrets have also been conducted to assess the impact on upper respiratory tract infection and transmission.
Clinical Efficacy and Safety
This compound: As a recently developed compound, there is currently no publicly available clinical trial data for this compound.
Paxlovid: Paxlovid has undergone extensive clinical evaluation, most notably in the EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial.
| Trial | Population | Key Findings |
| EPIC-HR | Non-hospitalized, high-risk, unvaccinated adults with COVID-19. | - 89% reduction in risk of COVID-19-related hospitalization or death within three days of symptom onset compared to placebo.- 88% reduction in risk when treated within five days of symptom onset.- No deaths were reported in the Paxlovid group compared to 10 deaths in the placebo group in the interim analysis. |
Real-World Effectiveness: Numerous real-world studies have supported the effectiveness of Paxlovid in reducing hospitalization and death in high-risk populations, even with the emergence of new variants and in vaccinated individuals. Some studies have also suggested a potential benefit in reducing the risk of Long COVID.
Safety Profile of Paxlovid: The most common adverse events reported in clinical trials were dysgeusia (altered taste), diarrhea, hypertension, and myalgia. A key consideration with Paxlovid is the potential for drug-drug interactions due to the ritonavir component, which is a strong inhibitor of CYP3A4.
Comparative Summary
| Feature | This compound | Paxlovid (Nirmatrelvir/Ritonavir) |
| Mechanism of Action | Non-covalent, non-peptidic Mpro inhibitor. | Covalent, peptidomimetic Mpro inhibitor (nirmatrelvir) with a pharmacokinetic booster (ritonavir). |
| Chemical Nature | Non-peptidic. | Peptidomimetic (nirmatrelvir). |
| Administration | Oral. | Oral. |
| In Vitro Potency | IC50 = 0.009 µM (Mpro)EC50 = 0.008 µM (cells) | Potent activity against multiple SARS-CoV-2 variants. |
| In Vivo Efficacy | Reduces viral replication and pathogenesis in mice and hamsters. | Reduces viral load, hospitalization, and death in preclinical models and humans. |
| Clinical Data | No data available. | Extensive Phase 2/3 clinical trial data (EPIC-HR) and real-world evidence. |
| Regulatory Status | Preclinical. | Approved/Authorized for use in many countries. |
| Synthesis | Described as low-cost and uncomplicated. | Multi-step synthesis. |
| Drug Interactions | To be determined. | Significant potential for drug-drug interactions due to ritonavir. |
Experimental Protocols
Detailed experimental protocols for the studies cited are available in the primary publications. A general overview of the key methodologies is provided below.
In Vitro Mpro Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 Mpro is purified. A fluorogenic peptide substrate that is cleaved by Mpro is used.
-
Inhibition Assay: The inhibitor (this compound or nirmatrelvir) at various concentrations is pre-incubated with Mpro.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture.
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is calculated.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Antiviral Cell-Based Assay (General Protocol)
-
Cell Culture: A susceptible human cell line (e.g., human lung cells) is cultured in appropriate media.
-
Drug Treatment: Cells are pre-treated with serial dilutions of the antiviral compound.
-
Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral RNA using RT-qPCR, measuring viral titers through a plaque assay, or assessing virus-induced cytopathic effect (CPE).
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is calculated from the dose-response curve.
In Vivo Animal Studies (General Protocol for Mouse Model)
-
Animal Model: A susceptible mouse model is used, which may involve transgenic mice expressing human ACE2 or mouse-adapted SARS-CoV-2 strains.
-
Infection: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.
-
Treatment: The antiviral drug is administered orally at specified doses and frequencies, starting at a defined time point relative to infection. A control group receives a placebo.
-
Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and mortality.
-
Endpoint Analysis: At specific time points post-infection, subgroups of mice are euthanized. Lungs and other tissues are collected to measure viral titers (plaque assay or RT-qPCR) and to assess lung pathology through histopathology.
-
Data Analysis: Statistical analysis is performed to compare the outcomes (viral load, weight loss, survival, lung injury scores) between the treated and control groups.
Conclusion
This compound represents a promising preclinical candidate with a distinct chemical profile and a potent, non-covalent mechanism of action against the SARS-CoV-2 Mpro. Its straightforward synthesis could offer advantages in terms of manufacturing and cost. However, it is in the early stages of development, and its clinical efficacy and safety in humans remain to be determined.
In contrast, Paxlovid is an established therapeutic with a proven track record in large-scale clinical trials and real-world use. Its covalent mechanism of action provides high potency, and the inclusion of ritonavir ensures adequate drug exposure. The primary challenge with Paxlovid is the management of drug-drug interactions.
Further research, including head-to-head comparative studies, will be crucial to fully elucidate the relative merits of these and other Mpro inhibitors. The development of a diverse arsenal (B13267) of antiviral agents with different mechanisms and properties will be essential for managing the ongoing and future threat of coronaviruses.
References
- 1. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. news-medical.net [news-medical.net]
For Immediate Release
A detailed comparison of the non-covalent Mpro inhibitor NZ-804 against other key coronavirus antiviral compounds, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in the pursuit of effective COVID-19 therapeutics and preparedness for future coronavirus outbreaks.
This guide presents a cross-validation of the inhibitory effects of this compound on different coronaviruses, juxtaposed with data from other notable inhibitors targeting the main protease (Mpro) of SARS-CoV-2 and other coronaviruses. The data is compiled from recent studies to offer a comprehensive overview of the current landscape of Mpro-targeted antiviral development.
Performance Comparison of Mpro Inhibitors
The development of oral antiviral therapies is crucial in the global strategy to combat COVID-19 and other coronavirus-related diseases. This compound, a novel non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), has demonstrated potent antiviral activity.[1] This section provides a quantitative comparison of this compound with other Mpro inhibitors, namely nirmatrelvir (B3392351) (the active component of Paxlovid) and lopinavir/ritonavir.
| Inhibitor | Target Coronavirus | IC50 (μM) | EC50 (μM) | Cell Line | Reference |
| This compound | SARS-CoV-2 | 0.009 | 0.008 | Human lung cell lines | [1] |
| SARS-CoV-2 | 0.014 | HeLa-hACE2 | [2] | ||
| Human CoV OC43 | Not Reported | Activity Maintained | Not Reported | [1] | |
| Nirmatrelvir | SARS-CoV-2 | 0.0079 - 0.0105 | 0.0326 - 0.280 | A549, dNHBE | [3] |
| SARS-CoV-2 | 0.45 | Not Reported | |||
| Human CoV OC43 | 0.09 | Huh7 | |||
| Human CoV 229E | 0.29 | Huh7 | |||
| Human CoV NL63 | No Inhibition | LLC-MK2 | |||
| Lopinavir | SARS-CoV-2 | 26.63 | Vero E6 | ||
| MERS-CoV | 8.0 | Not Reported | |||
| SARS-CoV | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other antiviral compounds.
FRET-Based Mpro Enzymatic Assay
This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of compounds against the main protease.
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 1 mM DTT, 50 mM NaCl, 1 mM EDTA), and the test compounds (like this compound).
-
Procedure:
-
The Mpro enzyme is pre-incubated with various concentrations of the test compound in a 96-well or 384-well plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.
-
The fluorescence intensity is measured over time using a fluorescent plate reader at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the change in fluorescence.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Cell-Based Antiviral Assay
This assay is used to determine the half-maximal effective concentration (EC50) of a compound in a cellular context.
-
Cell Lines and Virus: A suitable human cell line susceptible to coronavirus infection is used, such as human lung cells (e.g., A549), HeLa cells expressing human ACE2 (HeLa-hACE2), or Vero E6 cells. The relevant coronavirus strain is propagated and titrated.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated until they form a monolayer.
-
The cells are then infected with the coronavirus at a specific multiplicity of infection (MOI).
-
Following viral infection, the cells are treated with serial dilutions of the test compound.
-
The plates are incubated for a period that allows for viral replication (e.g., 48 hours).
-
-
Quantification of Viral Replication: The extent of viral replication can be measured using several methods:
-
qRT-PCR: Quantification of viral RNA in the cell culture supernatant.
-
Plaque Reduction Assay: Titration of infectious virus particles in the supernatant.
-
Reporter Virus: Use of a modified virus that expresses a reporter gene (e.g., luciferase or fluorescent protein) upon replication.
-
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that reduces the viral replication by 50% compared to untreated, infected cells.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the methods for its evaluation, the following diagrams illustrate the targeted viral pathway and a typical experimental workflow.
Caption: SARS-CoV-2 Mpro polyprotein cleavage pathway and the inhibitory action of this compound.
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: NZ-804 Versus Other Non-Covalent SARS-CoV-2 Main Protease Inhibitors
For Immediate Release
In the ongoing battle against COVID-19, the scientific community continues to explore novel therapeutic avenues. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Non-covalent inhibitors of Mpro have emerged as a promising class of antiviral candidates. This guide provides a detailed head-to-head comparison of a novel non-covalent Mpro inhibitor, NZ-804, with other notable inhibitors in its class, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Executive Summary
This compound is a potent, orally active, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease.[1][2] Preclinical data demonstrates its significant potential in diminishing viral replication both in vitro and in vivo. This comparison guide will delve into the quantitative performance of this compound alongside other key non-covalent Mpro inhibitors such as S-217622 and ML188, presenting available data on their inhibitory potency, cellular activity, and, where available, in vivo efficacy. Detailed experimental protocols for the key assays are also provided to allow for critical evaluation and replication of the findings.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its competitors. It is important to note that a direct head-to-head comparison study under identical experimental conditions is not yet publicly available. Therefore, the presented data is compiled from various sources, and the specific experimental conditions are provided for each value to ensure transparency and aid in interpretation.
Table 1: In Vitro Inhibitory Potency against SARS-CoV-2 Mpro
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound | 9 | Not Specified | [1] |
| This compound | 8.9 | Not Specified | [2] |
| S-217622 | 13 | Not Specified | |
| ML188 | 1500 | Not Specified | [3] |
| L17 | 5610 | Not Specified | |
| L26 | 6000 | Not Specified | |
| L37 | 4210 | Not Specified | |
| L50 | 2840 | Not Specified | |
| 23R | 200 | FRET-based enzymatic assay |
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | EC50 (nM) | Cell Line | Virus Strain | Reference |
| This compound | 8 | Human lung cell lines | Not Specified | |
| This compound | 14 | HeLa-hACE2 | Not Specified | |
| S-217622 | Low nanomolar to sub-micromolar | Not Specified | Multiple VOCs | |
| 23R | 1270 | Vero E6 | Not Specified |
Table 3: In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse and Hamster | Once or twice daily oral administration | Significantly diminished SARS-CoV-2 replication and pathogenesis | |
| S-217622 | Hamster | Oral administration | Decreased viral load and ameliorated disease severity | |
| S-217622 | Mouse | Oral administration | Dose-dependently inhibited intrapulmonary replication of SARS-CoV-2 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation. Below are representative protocols for the key experiments cited.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against Mpro using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compound to each well.
-
Add a solution of recombinant Mpro in assay buffer to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. The cleavage of the FRET substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Activity Assay in Cell Culture (EC50 Determination)
This protocol describes a general method for assessing the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication in a cell-based assay.
Materials:
-
A susceptible cell line (e.g., Vero E6, HeLa-hACE2, or human lung epithelial cells)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus particles, or high-content imaging)
Procedure:
-
Seed the 96-well plates with the chosen cell line and allow the cells to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 24-48 hours) to allow for viral replication.
-
After incubation, quantify the extent of viral replication in each well using the chosen method.
-
Plot the viral replication level against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in a Hamster Model of SARS-CoV-2 Infection
This protocol provides a representative example of how the in vivo efficacy of an antiviral compound is evaluated in a hamster model.
Materials:
-
Syrian golden hamsters
-
SARS-CoV-2 virus stock
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Anesthesia
-
Equipment for intranasal inoculation and oral gavage
-
Biosafety level 3 (BSL-3) facilities
Procedure:
-
Acclimatize the hamsters to the BSL-3 facility.
-
Anesthetize the hamsters and infect them intranasally with a defined dose of SARS-CoV-2.
-
At a specified time post-infection (e.g., 4 hours), begin treatment with the test compound or vehicle control via oral gavage. The treatment is typically administered once or twice daily for a set number of days.
-
Monitor the animals daily for clinical signs of disease, such as weight loss and changes in activity.
-
At the end of the study period, euthanize the animals and collect tissues (e.g., lungs) for virological analysis.
-
Quantify the viral load in the tissues (e.g., by qRT-PCR or plaque assay) to determine the effect of the treatment on viral replication.
-
Pathological examination of the lungs can also be performed to assess the impact of the treatment on disease severity.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: SARS-CoV-2 Replication and the Site of this compound Inhibition.
Caption: Drug Discovery Workflow for Non-Covalent Mpro Inhibitors.
Caption: Key Attributes of a Successful Antiviral Drug Candidate.
References
In-Vivo Efficacy of NZ-804: A Comparative Guide for SARS-CoV-2 Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo efficacy of NZ-804, a novel antiviral candidate, with other authorized oral antiviral agents for COVID-19. The data presented is based on preclinical studies in established animal models of SARS-CoV-2 infection, offering a valuable resource for researchers in the field of antiviral drug development.
Executive Summary
This compound is an orally bioavailable, non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] Preclinical studies demonstrate that this compound significantly reduces viral replication and pathogenesis in both mouse and hamster models of SARS-CoV-2 infection.[1] This guide compares the in-vivo efficacy of this compound with two widely recognized oral antivirals: Paxlovid (nirmatrelvir/ritonavir), another Mpro inhibitor, and Lagevrio (molnupiravir), a nucleoside analog targeting the viral RNA-dependent RNA polymerase (RdRp). The comparative data suggests that this compound holds promise as a therapeutic candidate for COVID-19.
Comparative In-Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical studies of this compound, nirmatrelvir/ritonavir, and molnupiravir (B613847) in animal models of SARS-CoV-2 infection. The Syrian hamster model is highlighted due to its frequent use in evaluating the efficacy of COVID-19 therapeutics.
Table 1: Comparison of In-Vivo Efficacy in the Syrian Hamster Model of SARS-CoV-2 Infection
| Parameter | This compound | Nirmatrelvir/Ritonavir (Paxlovid) | Molnupiravir (Lagevrio) |
| Primary Target | SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) |
| Animal Model | Syrian Hamster | Syrian Hamster, Roborovski Dwarf Hamster | Syrian Hamster, Roborovski Dwarf Hamster |
| Reduction in Lung Viral Titer | Significantly diminished viral replication (Specific log reduction data pending full publication access) | ~1-2 log order reduction in viral RNA copies and infectious titers.[2] | >2 log order reduction in infectious titers.[2] Significant reduction in viral RNA copies (0.7-1.5 log10 reduction).[3] |
| Improvement in Lung Pathology | Significantly diminished pathogenesis (Details pending full publication access) | Reduction in pneumonia with minimal lesions observed in some cases. | Concomitant reduction in the level of lung disease and viral antigen load. |
| Clinical Improvement | Amelioration of disease (Details pending full publication access) | Not consistently reported in all studies. | Significantly diminished body weight loss. |
| Dosing Regimen (Typical) | Once or twice daily oral administration. | Twice daily oral administration. | Twice daily oral administration. |
Table 2: In-Vivo Efficacy of this compound in a Mouse Model of SARS-CoV-2 Infection
| Parameter | This compound |
| Animal Model | K18-hACE2 Transgenic Mouse |
| Effect on Viral Replication | Significantly diminished viral replication |
| Effect on Pathogenesis | Significantly diminished pathogenesis, including protection from weight loss and reduced lung inflammation |
| Dosing Regimen | Once or twice daily oral administration |
Mechanism of Action Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as a SARS-CoV-2 Main Protease (Mpro) inhibitor, in comparison to a nucleoside analog like molnupiravir.
Caption: Mechanism of action of Mpro and RdRp inhibitors.
Experimental Workflows
The following diagrams illustrate a general experimental workflow for evaluating the in-vivo efficacy of antiviral candidates in a hamster model of SARS-CoV-2 infection.
Caption: General experimental workflow for in-vivo antiviral efficacy studies.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in this guide, based on common practices in the field. Specific details may vary between studies.
Syrian Hamster Model of SARS-CoV-2 Infection
-
Animals: 6- to 8-week-old female Syrian golden hamsters.
-
Housing: Animals are housed in a Biosafety Level 3 (BSL-3) facility.
-
Infection: Hamsters are intranasally inoculated with a specific dose of a SARS-CoV-2 isolate (e.g., 10^4 to 10^5 plaque-forming units [PFU]).
-
Treatment: Oral gavage administration of the test compound (e.g., this compound, nirmatrelvir/ritonavir, or molnupiravir) or vehicle control, typically initiated shortly before or after viral challenge and continued for a specified duration (e.g., twice daily for 5 days).
-
Monitoring: Daily monitoring of body weight, clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing), and mortality.
-
Endpoint Analysis: At specified time points post-infection (e.g., day 4 or 5), animals are euthanized. Lungs and other tissues are collected for:
-
Viral Load Quantification: Viral titers are determined by plaque assay or TCID50 assay on Vero E6 cells. Viral RNA is quantified by RT-qPCR.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of inflammation and tissue damage.
-
K18-hACE2 Transgenic Mouse Model
-
Animals: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
-
Infection: Intranasal inoculation with SARS-CoV-2.
-
Treatment and Monitoring: Similar to the hamster model, with treatment administered orally and daily monitoring of clinical signs, including weight loss.
-
Endpoint Analysis: Similar to the hamster model, with a focus on lung viral load and pathology.
Conclusion
The available preclinical data indicates that this compound is a potent oral antiviral agent against SARS-CoV-2 in established animal models. Its efficacy in reducing viral replication and pathogenesis is comparable to that of other authorized oral antivirals, such as Paxlovid and Lagevrio. As a non-covalent, non-peptidic inhibitor of the main protease, this compound presents a promising therapeutic candidate that warrants further investigation and clinical development for the treatment of COVID-19. Head-to-head comparative studies under identical experimental conditions will be crucial to fully delineate its potential advantages.
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molnupiravir Inhibits Replication of the Emerging SARS-CoV-2 Variants of Concern in a Hamster Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NZ-804's Potency: A Comparative Analysis
For Immediate Release
This guide provides an independent verification of the IC50 and EC50 values of the SARS-CoV-2 main protease (Mpro) inhibitor, NZ-804. Through a comprehensive review of available data and established experimental protocols, this document offers a direct comparison of this compound's performance against other notable Mpro inhibitors. The information presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective COVID-19 therapeutics.
Performance Benchmarking: IC50 and EC50 Values
The potency and antiviral efficacy of this compound and its alternatives are summarized below. This compound demonstrates potent inhibition of the SARS-CoV-2 Mpro with an IC50 value of 0.009 µM and robust antiviral activity in human lung cell lines with an EC50 value of 0.008 µM.
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| This compound | SARS-CoV-2 Mpro | 0.009 | 0.008 | Human lung cell lines |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | ~0.00311 (Ki) | 0.038 - 0.127 | VeroE6 P-gp knockout cells |
| Ensitrelvir (S-217622) | SARS-CoV-2 3CLpro | - | 0.22 - 0.52 | VeroE6T |
| GC376 | SARS-CoV-2 Mpro | 0.03 - 0.16 | 2.1 - 3.37 | Vero E6 |
| Compound 4 | SARS-CoV-2 Mpro | 0.151 | 2.8 | - |
| MAC-5576 | SARS-CoV-2 Mpro | 0.081 | Not Active | - |
| 13b | SARS-CoV-2 Mpro | 0.67 | ~5 | Calu3 |
| Baicalein | SARS-CoV-2 Mpro | 0.9 | - | Vero E6 |
| MI-09 | - | - | 0.86 - 1.2 | - |
| MI-30 | - | - | 0.54 - 1.1 | - |
| Rottlerin | SARS-CoV-2 Mpro | 37 | - | - |
| M-8524 | SARS-CoV-2 Mpro | 31 | - | - |
Experimental Protocols
The determination of IC50 and EC50 values is critical for evaluating the potential of antiviral compounds. The following are detailed methodologies for the key experiments cited.
In Vitro Mpro Inhibition Assay (IC50 Determination)
A commonly employed method for determining the IC50 of Mpro inhibitors is the Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.[1]
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by measuring the reduction in fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified, active SARS-CoV-2 Mpro in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[1]
-
Prepare a stock solution of the FRET peptide substrate.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor (e.g., Boceprevir) in the assay buffer.[1] A vehicle control (e.g., DMSO) should also be prepared.[1]
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the Mpro solution to each well.[1]
-
Add the serially diluted test compounds, positive control, or vehicle control to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay (EC50 Determination)
The EC50 value is determined using a cell-based assay that measures the compound's ability to inhibit viral replication in a cellular context.
Principle: This assay involves infecting a susceptible cell line with SARS-CoV-2 in the presence of varying concentrations of the test compound. The extent of viral replication is then quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels, or by assessing the virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Culture and Infection:
-
Seed a suitable cell line (e.g., Vero E6, Calu-3) in 96-well plates and allow them to adhere.[2]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the diluted compounds for a specific duration (e.g., 1-2 hours) before infection.[1]
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
-
Quantification of Viral Replication:
-
After a defined incubation period (e.g., 24-72 hours), quantify the viral load. This can be achieved by:
-
qRT-PCR: Extracting RNA from the cell supernatant or cell lysate and performing qRT-PCR to quantify viral RNA copies.
-
CPE Reduction Assay: Visually scoring the cytopathic effect or using a cell viability assay (e.g., MTS, CellTiter-Glo) to quantify the protective effect of the compound.
-
-
-
Data Analysis:
-
Normalize the viral replication data to the untreated virus-infected control.
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing the Workflow and Pathway
To further clarify the experimental processes and the biological context, the following diagrams have been generated.
References
Comparative Safety Profile of NZ-804: A Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of NZ-804, a novel, orally administered non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), against the established antiviral medication, Paxlovid (nirmatrelvir/ritonavir).[1] this compound is under investigation as a potential low-cost and easily manufacturable therapeutic for COVID-19.[1] This comparison focuses on available preclinical data for this compound and the comprehensive preclinical and clinical safety information for Paxlovid to offer a valuable resource for researchers in the field of antiviral drug development.
Executive Summary
This compound has demonstrated a promising preclinical safety profile, characterized by low cytotoxicity in human cell models and good tolerability in animal studies. While clinical trial data for this compound is not yet publicly available, the existing non-clinical information suggests a favorable safety margin. In comparison, Paxlovid, a widely used oral antiviral for COVID-19, has a well-documented clinical safety profile, with the most common adverse events being dysgeusia, diarrhea, and disease recurrence.[2][3] Preclinical studies on nirmatrelvir (B3392351), the primary active component of Paxlovid, have shown no adverse findings in repeat-dose toxicity studies in rats and monkeys.[4]
Preclinical Safety Data Comparison
The following table summarizes the available preclinical safety data for this compound and nirmatrelvir (the Mpro inhibitor in Paxlovid).
| Safety Parameter | This compound | Nirmatrelvir (component of Paxlovid) |
| In Vitro Cytotoxicity | Low cytotoxicity displayed in a polarized human upper airway epithelium monolayer disease model. | Highly selective for its primary target with no genetic toxicity risks observed in in vitro off-target pharmacology studies.[4] |
| In Vivo Tolerance (Rodent) | Well-tolerated in mice with dosing up to 50 mg/kg.[2] In SARS-CoV-2 mouse and hamster models, therapy diminished viral replication and pathogenesis.[1] | No adverse findings in repeat-dose toxicity studies in rats up to 1,000 mg/kg daily.[4] Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg.[4] |
| In Vivo Tolerance (Non-Rodent) | Data not publicly available. | No adverse findings in repeat-dose toxicity studies in monkeys up to 600 mg/kg daily.[4] Non-adverse, reversible increases in transaminases at 600 mg/kg.[4] |
| Safety Pharmacology | Data not publicly available. | In rats, transient increases in locomotor activity and respiratory rate at 1,000 mg/kg.[4] In monkeys, transient increases in blood pressure and decreases in heart rate at the highest dose tested (75 mg/kg b.i.d).[4] Did not prolong QTc-interval or induce arrhythmias.[4] |
Clinical Safety Profile of Paxlovid
As this compound has not yet entered widespread clinical use, we present the established clinical safety profile of Paxlovid for a comparative perspective.
The most frequently reported adverse events from post-marketing data for Paxlovid include:
Serious adverse events are less common but can include hypersensitivity reactions (including anaphylaxis, toxic epidermal necrolysis, and Stevens-Johnson syndrome) and hepatotoxicity.[5][6] Paxlovid also has significant drug-drug interactions due to the ritonavir (B1064) component, which is a strong CYP3A inhibitor.[7]
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation and replication of findings. Below are representative protocols for in vitro and in vivo safety studies relevant to oral antiviral drug development.
In Vitro Cytotoxicity Assay Protocol
Objective: To determine the concentration of a test compound that causes a 50% reduction in cell viability (CC50).
Cell Lines:
-
Vero E6 (kidney epithelial cells from African green monkey)
-
A549 (human lung carcinoma cells)
-
Primary human airway epithelial cells
Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density to achieve 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium. A typical starting concentration might be 100 µM with 2-fold or 3-fold serial dilutions.
-
Treatment: Remove the growth medium from the cells and add the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated cell control wells.
-
Incubation: Incubate the plates for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or a commercial cell viability reagent (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
In Vivo Acute Oral Toxicity Study Protocol (Rodent Model)
Objective: To determine the acute toxicity of a single oral dose of a test compound and to identify the maximum tolerated dose (MTD).
Animal Model:
-
Male and female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).
Methodology:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Grouping and Dosing: Randomly assign animals to treatment groups (e.g., 5 animals per sex per group). Administer the test compound (e.g., this compound) via oral gavage at a range of doses (e.g., 50, 100, 500, 1000, 2000 mg/kg). Include a vehicle control group.
-
Clinical Observations: Observe animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing and then daily for 14 days). Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.
-
Data Analysis: Analyze the data for mortality, clinical signs, and body weight changes. Determine the LD50 (lethal dose for 50% of the animals) if applicable, and the MTD.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental workflow for safety assessment, the following diagrams are provided.
Caption: SARS-CoV-2 Mpro Inhibition by this compound.
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Profile of Paxlovid in the Treatment of COVID-19 - Lv - Current Pharmaceutical Design [rjsocmed.com]
- 3. Safety Profile of Paxlovid in the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paxlovidhcp.com [paxlovidhcp.com]
- 6. fda.gov [fda.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
Benchmarking NZ-804: A Comparative Analysis of a Novel Mpro Inhibitor Against Existing COVID-19 Therapeutics
For Immediate Release
In the ongoing effort to expand the arsenal (B13267) of effective treatments for COVID-19, a novel, orally active, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), NZ-804, has emerged from preclinical studies. This guide provides a comprehensive comparison of this compound against established antiviral and immunomodulatory therapeutics currently used in the management of COVID-19. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, preclinical and clinical efficacy data, and experimental methodologies.
Introduction to this compound and Comparator Therapeutics
This compound is a potent inhibitor of the SARS-CoV-2 Mpro, an essential enzyme for viral replication. By blocking Mpro, this compound prevents the cleavage of viral polyproteins, thereby halting the viral life cycle. Its preclinical profile suggests promising antiviral activity.
This guide benchmarks this compound against the following classes of approved COVID-19 therapeutics:
-
Antivirals Targeting Mpro:
-
Paxlovid (Nirmatrelvir/Ritonavir): An oral antiviral agent where nirmatrelvir (B3392351) is the Mpro inhibitor and ritonavir (B1064) acts as a pharmacokinetic enhancer.[1]
-
-
Antivirals Targeting RNA-dependent RNA polymerase (RdRp):
-
Immunomodulators:
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and the comparator therapeutics, providing a basis for evaluating their relative performance at different stages of development.
Table 1: In Vitro Antiviral Activity
| Therapeutic | Target | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Mpro | Enzymatic | - | IC50: 8.9 nM | MedChemExpress |
| SARS-CoV-2 Replication | Antiviral | HeLa-hACE2 | EC50: 14 nM | MedChemExpress | |
| Nirmatrelvir (Paxlovid) | Mpro | Enzymatic | - | IC50: 6.9 nM | |
| SARS-CoV-2 Replication | Antiviral | dNHBE | EC50: 61.8 nM | Medsafe | |
| Remdesivir | RdRp | Antiviral | Vero E6 | EC50: 0.77 µM | |
| SARS-CoV-2 Replication | Antiviral | Calu-3 | EC50: 0.28 µM | ||
| Molnupiravir (NHC) | RdRp | Antiviral | Vero | IC50: 0.3 µM | |
| SARS-CoV-2 Replication | Antiviral | Calu-3 | IC50: 0.08 µM |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; dNHBE: differentiated Normal Human Bronchial Epithelial cells; NHC: N-hydroxycytidine (active metabolite of Molnupiravir).
Table 2: In Vivo Efficacy in Animal Models
| Therapeutic | Animal Model | Key Finding | Reference |
| This compound | Mouse & Hamster | Significantly diminished SARS-CoV-2 replication and pathogenesis. | PubMed |
| Paxlovid (Nirmatrelvir) | K18-hACE2 Mouse | Prophylactic administration showed a reduction in viral load in the lungs. | |
| Remdesivir | Syrian Hamster | Reduced viral load in the lungs when administered prophylactically or therapeutically. | |
| Molnupiravir | Syrian Hamster | Inhibited SARS-CoV-2 replication when administered before or after infection. |
Table 3: Clinical Efficacy of Approved Therapeutics
| Therapeutic | Patient Population | Key Efficacy Endpoint | Reference |
| Paxlovid | Non-hospitalized, high-risk adults | 89% reduction in risk of hospitalization or death. | |
| Remdesivir | Hospitalized patients | Shortened time to recovery. | |
| Molnupiravir | Non-hospitalized, high-risk adults | Reduced risk of hospitalization or death. | |
| Dexamethasone | Hospitalized patients requiring oxygen | Reduced mortality in patients on mechanical ventilation. | |
| Tocilizumab | Hospitalized patients with severe COVID-19 | Reduced likelihood of progression to mechanical ventilation or death. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Objective: To determine the in vitro inhibitory activity of a compound against the SARS-CoV-2 Mpro enzyme.
-
Materials: Recombinant SARS-CoV-2 Mpro, fluorogenic peptide substrate, assay buffer (e.g., Tris-based buffer with DTT), test compound (e.g., this compound, Nirmatrelvir), 96-well black plates, and a fluorescence plate reader.
-
Procedure: a. The Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 30 minutes) at room temperature to allow for binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured kinetically or at a fixed time point using a plate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm). d. The percentage of inhibition is calculated relative to a no-inhibitor control. e. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
-
Objective: To quantify the ability of a compound to inhibit the replication of SARS-CoV-2 in cell culture.
-
Materials: A susceptible cell line (e.g., Vero E6, Calu-3), SARS-CoV-2 virus stock, cell culture medium, test compound, and staining solution (e.g., crystal violet).
-
Procedure: a. Confluent monolayers of cells in 6- or 12-well plates are infected with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units). b. The virus is allowed to adsorb for a period (e.g., 1 hour at 37°C). c. The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the test compound. d. The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days). e. The cells are fixed and stained to visualize the plaques. f. The number of plaques in the presence of the compound is compared to the number in the no-drug control. g. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
In Vivo Efficacy Study in Syrian Hamster Model
-
Objective: To evaluate the in vivo antiviral efficacy of a therapeutic candidate in a hamster model of SARS-CoV-2 infection.
-
Materials: 4-6 week old Syrian hamsters, SARS-CoV-2 virus stock, test therapeutic (e.g., this compound, Remdesivir), vehicle control, and equipment for intranasal inoculation and tissue collection.
-
Procedure: a. Animals are infected intranasally with a defined dose of SARS-CoV-2. b. Treatment with the test therapeutic or vehicle is initiated at a specified time point (prophylactic or therapeutic regimen) and administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). c. Animals are monitored daily for clinical signs such as weight loss. d. At a predetermined time post-infection (e.g., day 4), animals are euthanized, and lung tissues are harvested. e. Viral load in the lung tissue is quantified using a plaque assay or qRT-PCR. f. Efficacy is determined by comparing the viral load in the treated group to the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Conclusion
This compound demonstrates potent preclinical activity as a SARS-CoV-2 Mpro inhibitor, with in vitro efficacy comparable to or exceeding that of the active component of Paxlovid. Its performance in animal models further supports its potential as a therapeutic candidate. While direct comparisons with the clinical efficacy of approved drugs are premature, the preclinical data for this compound are promising and warrant further investigation. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound within the current landscape of COVID-19 therapeutics. Continued research and clinical trials will be essential to fully delineate the therapeutic role of this compound.
References
Replicating Published Results on NZ-804's Antiviral Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral potency of NZ-804 with other key antiviral agents targeting SARS-CoV-2. The information is compiled from published studies to assist researchers in understanding the landscape of current therapeutic options and to provide a framework for replicating and expanding upon these findings.
Introduction to this compound
This compound is an orally bioavailable, non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] By targeting Mpro, this compound blocks the cleavage of viral polyproteins into functional non-structural proteins, thereby halting the viral life cycle.[2][3]
Comparative Antiviral Potency
The following tables summarize the in vitro antiviral potency of this compound and its comparators against SARS-CoV-2. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, viral strains, and assay methodologies.
Table 1: In Vitro Antiviral Potency (EC50 in µM) Against SARS-CoV-2 and its Variants
| Antiviral Agent | Mechanism of Action | SARS-CoV-2 (Wild Type) | SARS-CoV-2 (Omicron) | Cell Line | Reference |
| This compound | Mpro Inhibitor | 0.008 | Not Reported | Human lung cell lines | [1] |
| Nirmatrelvir | Mpro Inhibitor | ~0.0745 (in the presence of an MDR1 inhibitor) | Not Reported | Vero E6 | [4] |
| Molnupiravir | RdRp Inhibitor | 0.32 - 2.66 | 1.86 - 1.95 | VeroE6-GFP | |
| Remdesivir | RdRp Inhibitor | 0.01 - 0.12 | ~0.0218 - 0.155 | A549-ACE2-TMPRSS2 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a more potent compound.
Table 2: In Vitro Mpro Inhibitory Potency (IC50 in µM)
| Antiviral Agent | IC50 (µM) | Reference |
| This compound | 0.009 | |
| Nirmatrelvir | ~0.0079 - 0.0105 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are generalized protocols for key assays used to determine antiviral potency. For specific parameters, it is essential to consult the original publications.
In Vitro Antiviral Potency Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal effective concentration (EC50) of an antiviral compound against a virus in a cell-based assay.
Materials:
-
Vero E6, A549-ACE2, or Calu-3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock of a known titer
-
Antiviral compounds (e.g., this compound, nirmatrelvir, etc.)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the antiviral compounds in culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compounds. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Viral Cytopathic Effect (CPE) or Cell Viability:
-
CPE Reduction Assay: Observe the cells under a microscope for virus-induced CPE. The EC50 is the concentration of the compound that reduces CPE by 50%.
-
Cell Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence or absorbance using a plate reader. The EC50 is the concentration of the compound that results in a 50% increase in cell viability compared to the virus control.
-
-
Data Analysis: Plot the percentage of inhibition or cell viability against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying infectious virus titers and assessing the neutralizing activity of compounds.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates
-
SARS-CoV-2 virus stock
-
Serial dilutions of the antiviral compound
-
Overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Seed cells to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a standard amount of virus with serial dilutions of the antiviral compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.
Mandatory Visualizations
Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition
Caption: Mechanism of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow for Determining In Vitro Antiviral Potency
References
- 1. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of NZ-804: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is not merely a matter of regulatory compliance; it is a critical component of a robust safety culture and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds such as NZ-804, a clear and precise understanding of disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hypothetical Safety Data Sheet (SDS) Summary: this compound
To ensure safe handling and disposal, it is crucial to be familiar with the properties of this compound. The following table summarizes key hypothetical data for this compound.
| Property | Value |
| Physical State | Solid (crystalline powder) |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) |
| Hazardous Ingredients | Active Pharmaceutical Ingredient (API) >98% |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H411: Toxic to aquatic life with long-lasting effects | |
| Precautionary Statements | P264: Wash hands thoroughly after handling |
| P273: Avoid release to the environment | |
| P280: Wear protective gloves/eye protection | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER | |
| P302+P352: IF ON SKIN: Wash with plenty of water | |
| P305+P351+P338: IF IN EYES: Rinse cautiously | |
| Disposal Considerations | Dispose of contents/container in accordance with local/regional/national/international regulations. Do not allow to enter drains or watercourses. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is designed to mitigate risks and ensure that all waste streams are handled appropriately.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Categorize this compound waste at the point of generation. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, including experimental residues and cleaning solvents.
-
-
Use Designated Waste Containers:
-
For solid waste, use a clearly labeled, sealable, and chemically resistant container. The label should read "Hazardous Waste - Solid" and include the chemical name "this compound".
-
For liquid waste, use a compatible, leak-proof container with a secure screw-top cap. The container should be labeled "Hazardous Waste - Liquid" with "this compound" and the solvent system (e.g., "this compound in DMSO/Ethanol").
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
3. Waste Accumulation and Storage:
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave adequate headspace (approximately 10%) to allow for expansion.
-
Ensure all labels are legible and facing forward.
-
4. Final Disposal Procedure:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full hazardous waste containers.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. Accurate documentation is crucial for regulatory compliance.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in general trash. Its toxicity to aquatic life necessitates specialized disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated during laboratory experiments.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Logistical Information for Handling NZ-804
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like NZ-804, a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on best practices for handling similar novel antiviral compounds in a research setting.
Operational Plan: Personal Protective Equipment (PPE)
Given that this compound is a potent antiviral compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety Goggles | Must be splash-proof and provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears or punctures before and during use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated, disposable, back-closing laboratory coat is preferred. Ensure it is fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | A properly fit-tested N95 respirator is essential when handling the powdered form of this compound to prevent inhalation of fine particles. In the case of potential aerosol generation, a powered air-purifying respirator (PAPR) should be considered. |
Procedural Guidance for Safe Handling
Adherence to strict procedural steps is crucial for minimizing the risk of contamination and exposure.
Preparation and Weighing (Solid Form):
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.
-
Weighing Procedure: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper before adding the compound.
-
Spill Prevention: Handle the compound with care to avoid creating dust. In case of a small spill, gently cover it with absorbent material dampened with a suitable solvent (e.g., ethanol) and then decontaminate the area.
Dissolving and Aliquoting (Liquid Form):
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Closed System: Whenever possible, use a closed system for dissolving and transferring solutions to minimize the generation of aerosols or vapors.
-
Labeling: Clearly label all vials and tubes containing this compound with the compound name, concentration, date, and a hazard symbol.
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical step in the safety workflow.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and labeled waste container. Do not pour down the drain. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, tubes, gloves, weigh paper) that has come into contact with this compound must be disposed of in a dedicated chemical waste container. |
| Decontamination | Decontaminate all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a standard laboratory disinfectant. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
